N-Desmethyl selegiline-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m1/s1/i4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFAJPMQSFXDFR-IYMQPUKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C)NCC#C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Purification of N-Desmethylselegiline-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Desmethylselegiline-d5, a crucial internal standard for pharmacokinetic and metabolic studies of Selegiline. The document details a plausible synthetic route, purification protocols, and relevant analytical data, designed to support researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction
N-Desmethylselegiline, also known as norselegiline, is the primary active metabolite of selegiline, a selective irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease and major depressive disorder. The deuterium-labeled analog, N-Desmethylselegiline-d5, serves as an invaluable tool in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its use as an internal standard allows for precise and accurate quantification of the unlabeled analyte in complex biological matrices by correcting for variations in sample preparation and instrument response. The five deuterium atoms on the phenyl ring provide a distinct mass shift without significantly altering the physicochemical properties of the molecule.
Physicochemical Properties and Analytical Data
A summary of the key physicochemical properties and available analytical data for N-Desmethylselegiline-d5 is presented below.
| Property | Value |
| Chemical Name | N-(1-(phenyl-d5)propan-2-yl)prop-2-yn-1-amine hydrochloride |
| Molecular Formula | C₁₂H₁₀D₅N·HCl |
| Molecular Weight | 178.29 g/mol (free base), 214.75 g/mol (HCl salt) |
| CAS Number | 1189725-08-3 (free base) |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥98% |
| Storage Conditions | -20°C, desiccated |
Note: Data compiled from various commercial supplier specifications.
Proposed Synthesis of N-Desmethylselegiline-d5
While specific proprietary synthesis protocols for commercially available N-Desmethylselegiline-d5 are not publicly disclosed, a feasible and efficient synthetic route can be devised based on established chemical transformations. The proposed pathway involves a two-stage process: the synthesis of the key deuterated intermediate, phenyl-d5-acetone, followed by a reductive amination reaction to introduce the propargylamine side chain.
Stage 1: Synthesis of Phenyl-d5-acetone
The synthesis of the deuterated ketone precursor can be achieved starting from commercially available benzene-d6.
Experimental Protocol:
-
Friedel-Crafts Acylation: Benzene-d6 is reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield propiophenone-d5. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at reduced temperatures to control reactivity.
-
Alpha-Bromination: The resulting propiophenone-d5 is then subjected to alpha-bromination using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent, such as carbon tetrachloride, often with a radical initiator like benzoyl peroxide. This yields α-bromo-propiophenone-d5.
-
Favorskii Rearrangement: The α-bromo ketone is treated with a base, such as sodium hydroxide or sodium methoxide, to induce a Favorskii rearrangement. This reaction proceeds through a cyclopropanone intermediate and, after acidic workup, yields phenylacetic acid-d5.
-
Conversion to Phenyl-d5-acetone: The phenylacetic acid-d5 is then converted to phenyl-d5-acetone. This can be achieved by reaction with methyllithium or by conversion to the corresponding acid chloride followed by reaction with a methylating agent like dimethylcadmium.
Stage 2: Reductive Amination to N-Desmethylselegiline-d5
The final step in the synthesis is the coupling of phenyl-d5-acetone with propargylamine via reductive amination. A chemoenzymatic approach, similar to that reported for the non-deuterated analog, is a highly efficient and stereoselective option.
Experimental Protocol:
-
Imine Formation: Phenyl-d5-acetone is mixed with propargylamine in a suitable buffer.
-
Enzymatic Reduction: An engineered imine reductase (IRED) enzyme and a reducing agent, such as NADPH or a glucose/glucose dehydrogenase system for cofactor regeneration, are added to the reaction mixture. The enzymatic reduction of the intermediate imine proceeds with high stereoselectivity to yield (R)-N-Desmethylselegiline-d5.
-
Alternative Chemical Reduction: Alternatively, a chemical reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride can be used. This method is generally less stereoselective and may produce a racemic mixture of (R)- and (S)-N-Desmethylselegiline-d5.
-
Workup and Isolation: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude product.
Purification of N-Desmethylselegiline-d5
Purification of the final product is critical to ensure its suitability as an internal standard. The primary method for purification is column chromatography.
Experimental Protocol:
-
Chromatography Setup: A silica gel column is prepared using a suitable solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Sample Loading: The crude N-Desmethylselegiline-d5 is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Elution: The column is eluted with the solvent gradient, and fractions are collected.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified N-Desmethylselegiline-d5.
-
Salt Formation (Optional): For enhanced stability and handling, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.
Visualization of Workflows
The following diagrams illustrate the proposed synthetic and purification workflows.
Caption: Proposed synthetic workflow for N-Desmethylselegiline-d5.
Caption: General purification workflow for N-Desmethylselegiline-d5.
Conclusion
This technical guide outlines a robust and detailed approach for the synthesis and purification of N-Desmethylselegiline-d5. The proposed methods are based on well-established chemical principles and provide a clear pathway for researchers to obtain this essential internal standard. The successful synthesis and purification of high-purity N-Desmethylselegiline-d5 are paramount for the development of reliable and accurate bioanalytical methods for the study of Selegiline and its metabolites. Researchers are advised to adhere to all relevant safety protocols and to perform thorough analytical characterization to confirm the identity and purity of the final compound.
N-Desmethyl selegiline-d5 mechanism of action as a MAO-B inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of N-Desmethyl selegiline-d5 as a selective and irreversible inhibitor of Monoamine Oxidase B (MAO-B). N-Desmethylselegiline is the primary active metabolite of selegiline, a therapeutic agent used in the management of Parkinson's disease and major depressive disorder. The deuterated isotopologue, this compound, serves as a crucial internal standard for its quantitative analysis. This document details the molecular interactions, quantitative inhibitory data, experimental protocols for assessing its activity, and visual representations of the key pathways involved.
Introduction
Monoamine Oxidase B (MAO-B) is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[1] Inhibition of MAO-B increases the synaptic concentration of dopamine, a strategy that has proven effective in mitigating the motor symptoms of Parkinson's disease.[1] Selegiline and its principal active metabolite, N-desmethylselegiline, are propargylamine-based irreversible inhibitors of MAO-B.[2] The deuterated form, this compound, in which five hydrogen atoms on the phenyl ring are replaced by deuterium, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies due to its mass shift, which allows for clear differentiation from the endogenous compound in mass spectrometry-based analyses.[3][4] While its primary application is analytical, its mechanism of action as a MAO-B inhibitor is fundamentally the same as its non-deuterated counterpart.
Mechanism of Action: Irreversible Inhibition of MAO-B
N-Desmethylselegiline is classified as a "suicide" or mechanism-based inhibitor of MAO-B.[2] This signifies that the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation. The core of this inhibitory action lies in the N-propargylamine moiety of the molecule.
The process of irreversible inhibition is understood to occur in a multi-step sequence:
-
Non-covalent Binding: N-Desmethylselegiline initially binds reversibly to the active site of the MAO-B enzyme.
-
Enzymatic Oxidation (Hydride Abstraction): The flavin adenine dinucleotide (FAD) cofactor within the MAO-B active site abstracts a hydride ion from the methylene group adjacent to the propargyl group of N-desmethylselegiline.[5][6] This is the rate-limiting step in the inactivation process.
-
Formation of a Reactive Intermediate: This oxidation generates a highly reactive allene intermediate.
-
Covalent Adduct Formation: The reactive intermediate then rapidly forms a covalent bond with the N5 atom of the FAD cofactor.[5][6] This covalent adduct permanently modifies the cofactor, rendering the MAO-B enzyme catalytically inactive.
The deuteration on the phenyl ring of this compound is not at a site where covalent bonds are broken during the enzymatic inactivation of MAO-B. Therefore, a significant kinetic isotope effect on the rate of inhibition is not anticipated.
Quantitative Inhibitory Data
While specific IC50 or Ki values for this compound are not extensively reported in peer-reviewed literature, as it is predominantly used as an analytical standard, the inhibitory potency of the non-deuterated N-desmethylselegiline has been characterized.
| Compound | Assay Type | Species | IC50 (nmol/L) | Reference |
| Selegiline | in vitro | Rat Brain | 11.25 | [7] |
| N-Desmethylselegiline | in vitro | Rat Brain | 625.00 | [7] |
In a study involving human subjects, a single 10 mg oral dose of N-desmethylselegiline resulted in a 63.7 +/- 12.7% inhibition of platelet MAO-B activity, compared to 96.4 +/- 3.9% inhibition by a 10 mg dose of selegiline.[8] Despite its lower potency in in vitro assays compared to selegiline, N-desmethylselegiline is considered an orally active, irreversible inhibitor of MAO-B.[8] The return of platelet MAO-B activity to baseline levels within two weeks following administration confirms the irreversible nature of the inhibition for both compounds.[8]
Signaling and Reaction Pathways
MAO-B Catalytic Cycle
The following diagram illustrates the normal catalytic cycle of MAO-B in the oxidative deamination of a monoamine substrate.
Irreversible Inhibition by N-Desmethylselegiline
The following diagram depicts the step-by-step mechanism of irreversible inhibition of MAO-B by N-desmethylselegiline.
Experimental Protocols
The following is a detailed methodology for a fluorometric in vitro assay to determine the inhibitory activity of this compound on MAO-B.
Materials and Reagents
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound (Test Inhibitor)
-
Selegiline (Positive Control Inhibitor)
-
MAO-B Substrate (e.g., Benzylamine or Tyramine)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection (Excitation/Emission = ~535/587 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
DMSO (for dissolving inhibitor)
Reagent Preparation
-
MAO-B Assay Buffer: Prepare and bring to room temperature before use.
-
Test Inhibitor (this compound): Dissolve the compound in DMSO to create a high-concentration stock solution. Prepare serial dilutions of the stock solution in MAO-B Assay Buffer to achieve the desired final test concentrations. The final DMSO concentration in the assay should not exceed 1-2%.
-
Positive Control (Selegiline): Prepare a stock solution and serial dilutions in the same manner as the test inhibitor.
-
MAO-B Enzyme Working Solution: Dilute the recombinant MAO-B enzyme stock solution with MAO-B Assay Buffer to the desired working concentration. This should be prepared fresh for each experiment.
-
Substrate/Probe Working Solution: Prepare a solution containing the MAO-B substrate, fluorescent probe, and HRP in MAO-B Assay Buffer. The exact concentrations should be optimized based on the specific kit or reagents used.
Assay Procedure
The following workflow diagram outlines the key steps of the experimental protocol.
Step-by-Step Protocol:
-
Plate Setup:
-
Add 10 µL of the various dilutions of this compound to the designated wells of the 96-well plate.
-
Add 10 µL of the selegiline dilutions to the positive control wells.
-
Add 10 µL of MAO-B Assay Buffer with the same final DMSO concentration to the "Enzyme Control" (100% activity) wells.
-
Add 10 µL of MAO-B Assay Buffer to the "Blank" (no enzyme) wells.
-
-
Enzyme Addition:
-
Add 50 µL of the MAO-B enzyme working solution to all wells except the blank controls.
-
Add 50 µL of MAO-B Assay Buffer to the blank control wells.
-
-
Incubation:
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 40 µL of the Substrate/Probe working solution to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = ~535/587 nm) in kinetic mode, taking readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Normalize the rates relative to the enzyme control (100% activity) and blank (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
This compound, while primarily an analytical tool, functions as a potent, selective, and irreversible inhibitor of MAO-B through a mechanism-based inactivation pathway involving the formation of a covalent adduct with the FAD cofactor. Its inhibitory properties are comparable to its non-deuterated counterpart, N-desmethylselegiline. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of its MAO-B inhibitory activity. A thorough understanding of its mechanism of action is essential for its application in research and for interpreting data from studies where it is used as an internal standard.
References
- 1. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selegiline Hydrochloride Capsules, 5 mg [dailymed.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound/ DesMethyl deprenyl-D5 | 1217977-04-2 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desmethylselegiline, a metabolite of selegiline, is an irreversible inhibitor of monoamine oxidase type B in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Metabolic Fate of N-Desmethylselegiline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the pharmacokinetics and metabolism of N-Desmethylselegiline, a primary active metabolite of selegiline. Selegiline is a critical therapeutic agent for Parkinson's disease and major depressive disorder. Understanding the metabolic and pharmacokinetic characteristics of N-Desmethylselegiline is paramount for optimizing therapeutic strategies and developing new chemical entities. This document synthesizes available data on its absorption, distribution, metabolism, and excretion, details the experimental methodologies used for its characterization, and visualizes its metabolic pathway and analytical workflows. The deuterated isotopologue, N-Desmethylselegiline-d5, serves as an essential tool in these analytical methods, enabling precise quantification in biological matrices.
Introduction to N-Desmethylselegiline
N-Desmethylselegiline, also known as norselegiline, is a pharmacologically active metabolite of selegiline.[1] Like its parent compound, it is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of key neurotransmitters such as dopamine.[1] The inhibition of MAO-B by N-Desmethylselegiline contributes to the overall therapeutic effect of selegiline by increasing dopaminergic activity in the central nervous system.[2]
Pharmacokinetics of N-Desmethylselegiline
The pharmacokinetic profile of N-Desmethylselegiline has been characterized in human studies, primarily following the administration of selegiline.
Table 1: Pharmacokinetic Parameters of N-Desmethylselegiline in Humans Following Oral Administration of Selegiline
| Parameter | Value | Conditions | Reference |
| Mean Serum Concentration (steady state) | 0.9 ± 0.7 ng/mL | Continuous selegiline therapy in patients with Parkinson's or Alzheimer's disease. | [3] |
| Mean Serum Concentration (chronic) | 7.4 ng/mL | 10 mg daily dose of selegiline. | [4] |
| Elimination Half-Life | 2.6 to 11 hours | As a metabolite of selegiline. The half-life increases with continuous use. | [1] |
| Elimination Half-Life (multiple doses) | 3.4 - 5.3 hours | Following 10 mg daily oral selegiline HCl for 8 days in healthy volunteers. | [5] |
| AUCτ (Day 1) | Not specified, but increased 1.5-fold by Day 8 | Following 10 mg daily oral selegiline HCl for 8 days in healthy volunteers. | [5] |
AUCτ: Area under the concentration-time curve over a dosing interval.
Metabolism of Selegiline and the Formation of N-Desmethylselegiline
Selegiline undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, to form three major active metabolites: N-Desmethylselegiline, L-methamphetamine, and L-amphetamine.[2][3] N-Desmethylselegiline can be further metabolized to L-amphetamine.[4]
Metabolic Pathway of Selegiline
The following diagram illustrates the metabolic conversion of selegiline to its primary metabolites.
References
- 1. Desmethylselegiline - Wikipedia [en.wikipedia.org]
- 2. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Multiple-dose pharmacokinetics of selegiline and desmethylselegiline suggest saturable tissue binding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-Desmethyl Selegiline-d5 in Advancing Parkinson's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl selegiline-d5, a deuterated isotopologue of the primary active metabolite of selegiline, serves a critical function in the research and development of therapeutics for Parkinson's disease. This technical guide provides an in-depth analysis of its application as an internal standard in pharmacokinetic and metabolic studies of selegiline, a monoamine oxidase-B (MAO-B) inhibitor used in Parkinson's treatment. Furthermore, this document explores the neuroprotective properties of its non-deuterated counterpart, N-desmethylselegiline, and details the experimental protocols for its quantification and the investigation of its mechanisms of action. Diagrams illustrating the metabolic fate of selegiline, a standard bioanalytical workflow, and the neuroprotective signaling pathways are provided to enhance understanding.
Introduction: Selegiline and its Metabolite, N-Desmethylselegiline
Selegiline is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[1][2] By inhibiting MAO-B, selegiline increases dopaminergic activity, which is beneficial in the management of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.[3][4][5] Selegiline is extensively metabolized in the liver, primarily through N-dealkylation, to form several metabolites, including N-desmethylselegiline (DMS), L-amphetamine, and L-methamphetamine.[1][2]
N-desmethylselegiline itself is an active metabolite, exhibiting MAO-B inhibitory properties and demonstrating neuroprotective effects independent of MAO-B inhibition.[2][6] These neuroprotective actions, which include anti-apoptotic and antioxidant effects, have made N-desmethylselegiline a molecule of significant interest in Parkinson's disease research.[6][7][8]
The Critical Role of this compound in Bioanalysis
In pharmacokinetic studies, which are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug, the use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry. This compound, where five hydrogen atoms are replaced with deuterium, is chemically identical to N-desmethylselegiline but has a higher molecular weight. This mass difference allows it to be distinguished by a mass spectrometer.
The primary utility of this compound is to ensure the accuracy and precision of the quantification of N-desmethylselegiline in biological matrices such as plasma, serum, and cerebrospinal fluid.[9][10] It is added to biological samples at a known concentration at the beginning of the sample preparation process. Because it behaves identically to the endogenous N-desmethylselegiline throughout extraction, chromatography, and ionization, any sample loss or variation in instrument response affects both the analyte and the internal standard equally.[9][10] This allows for reliable correction and accurate quantification of the analyte's concentration.
Quantitative Data in Selegiline and N-Desmethylselegiline Research
The following tables summarize key quantitative data from pharmacokinetic and pharmacodynamic studies of selegiline and its metabolite, N-desmethylselegiline.
Table 1: Pharmacokinetic Parameters of Selegiline and N-Desmethylselegiline (DMS) in Humans
| Parameter | Selegiline | N-Desmethylselegiline (DMS) | Reference(s) |
| Oral Bioavailability | ~10% | Significantly higher than selegiline | [2][3] |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour | Variable, influenced by selegiline administration | [2] |
| Elimination Half-Life (t½) | ~1.5 hours (single dose), increases with multiple doses | ~2 hours (single dose), increases with multiple doses | [2] |
| Plasma Protein Binding | High | Data not specified | |
| Metabolism | Extensive first-pass metabolism | Metabolized from selegiline | [2][3] |
| Excretion | Primarily renal | Excreted in urine | [1] |
Table 2: Concentrations of Selegiline Metabolites in Human Plasma/Serum
| Metabolite | Concentration Range | Dosing Regimen | Reference(s) |
| N-Desmethylselegiline | Markedly higher than selegiline | Single oral dose of selegiline | [3] |
| L-amphetamine | Variable | Single oral dose of selegiline | [2] |
| L-methamphetamine | Variable | Single oral dose of selegiline | [2] |
Table 3: In Vitro Neuroprotective Effects of N-Desmethylselegiline
| Experimental Model | Toxin/Stressor | N-Desmethylselegiline Concentration | Observed Effect | Reference(s) |
| Mesencephalic dopamine neurons | NMDA | Lower concentrations than selegiline | Protection from excitotoxicity | [6] |
| SK-N-SH neurons | MPP+ | 10-50 µM | Attenuation of apoptosis markers | [5] |
| Rat neural stem cells | Hydrogen Peroxide | 20 µM | Increased cell viability, decreased apoptosis | [11] |
Experimental Protocols
Quantification of N-Desmethylselegiline in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework for the analysis of N-desmethylselegiline in plasma. Specific parameters may require optimization based on the instrumentation and reagents available.
Objective: To accurately quantify the concentration of N-desmethylselegiline in human plasma samples.
Materials:
-
Human plasma samples
-
N-Desmethyl selegiline analytical standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Centrifuge tubes
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of N-desmethylselegiline and this compound in methanol.
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of N-desmethylselegiline.
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, standard, or QC), add a fixed amount of the this compound internal standard solution.
-
Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate N-desmethylselegiline from other plasma components.
-
Flow Rate: A typical flow rate for the column used.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-desmethylselegiline: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 174.1 -> 91.1).
-
This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion (e.g., m/z 179.1 -> 96.1).
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both N-desmethylselegiline and this compound.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of N-desmethylselegiline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro Neuroprotection Assay: Assessing the Effect of N-Desmethylselegiline on Toxin-Induced Neuronal Cell Death
This protocol outlines a general method to evaluate the neuroprotective potential of N-desmethylselegiline against a neurotoxin in a neuronal cell line.
Objective: To determine if N-desmethylselegiline can protect neuronal cells from toxin-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
N-desmethylselegiline
-
Neurotoxin (e.g., MPP+, 6-hydroxydopamine, rotenone)
-
Cell viability assay kit (e.g., MTT, MTS)
-
Apoptosis assay kit (e.g., Annexin V/Propidium Iodide)
-
Multi-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture:
-
Culture the neuronal cells according to standard protocols.
-
Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of N-desmethylselegiline in a suitable solvent (e.g., DMSO) and dilute it to various working concentrations in the cell culture medium.
-
Pre-treat the cells with different concentrations of N-desmethylselegiline for a specific duration (e.g., 1-2 hours).
-
Include a vehicle control group (treated with the solvent alone).
-
-
Toxin Exposure:
-
Prepare a stock solution of the neurotoxin and dilute it to a final concentration known to induce significant cell death.
-
Add the neurotoxin to the wells containing the N-desmethylselegiline-treated cells and the control wells.
-
Include a control group treated with the neurotoxin alone.
-
Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).
-
-
Assessment of Cell Viability and Apoptosis:
-
Cell Viability Assay (e.g., MTT):
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Apoptosis Assay (e.g., Annexin V/PI):
-
Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
-
-
-
Data Analysis:
-
Compare the cell viability and apoptosis rates between the different treatment groups.
-
Determine if N-desmethylselegiline treatment resulted in a statistically significant increase in cell viability and/or a decrease in apoptosis in the presence of the neurotoxin.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of selegiline, a typical bioanalytical workflow, and the proposed neuroprotective signaling pathways of N-desmethylselegiline.
Metabolic Pathway of Selegiline
References
- 1. Metabolism of selegiline [(-)-deprenyl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose linearity study of selegiline pharmacokinetics after oral administration: evidence for strong drug interaction with female sex steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective actions of Selegiline in inhibiting 1-methyl, 4-phenyl, pyridinium ion (MPP+)-induced apoptosis in SK-N-SH neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isotopic Labeling of N-Desmethyl selegiline-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Desmethyl selegiline-d5, a deuterated analog of a key metabolite of selegiline. It is primarily utilized as an internal standard in bioanalytical studies to ensure the accuracy and precision of quantitative analyses. This document details its isotopic labeling, physicochemical properties, the metabolic pathway of its parent compound, and a representative analytical methodology.
Core Concepts: Isotopic Labeling and its Application
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. In the context of drug development and pharmacokinetics, stable isotope-labeled compounds, such as those containing deuterium (²H or D), are invaluable tools. This compound is a prime example, serving as an ideal internal standard for mass spectrometry-based quantification of N-Desmethyl selegiline in biological matrices. The five deuterium atoms on the phenyl ring give it a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, while maintaining nearly identical physicochemical properties, ensuring it behaves similarly during sample preparation and analysis.[1][2][3]
Physicochemical Properties and Isotopic Labeling of this compound
This compound is the deuterium-labeled form of N-Desmethyl selegiline, the primary active metabolite of selegiline, a selective irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[2] The key feature of this compound is the incorporation of five deuterium atoms, which provides a distinct and stable isotopic signature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(1-(phenyl-d5)propan-2-yl)prop-2-yn-1-amine | |
| Molecular Formula | C₁₂H₁₀D₅N | [2][4] |
| Molecular Weight | 178.29 g/mol | [2][4] |
| CAS Number | 1217977-04-2 | [2][4] |
| Form | Typically available as a hydrochloride salt | [3] |
| Purity | High purity standards are commercially available | |
| Storage | Recommended storage at -20°C |
Isotopic Labeling: The five deuterium atoms in this compound are located on the phenyl ring. This is inferred from the chemical name "N-(1-(phenyl-d5)propan-2-yl)prop-2-yn-1-amine" provided by commercial suppliers. This specific placement of the deuterium atoms ensures their stability during metabolic processes and analytical procedures, a critical requirement for a reliable internal standard.
Synthesis of this compound
A likely approach involves the use of a deuterated starting material, such as benzene-d6. The synthesis could proceed through the following general steps:
-
Friedel-Crafts acylation of benzene-d6 with a suitable acyl halide to introduce the propane backbone.
-
Reductive amination to introduce the amine group.
-
N-propargylation to add the propargyl group to the secondary amine, yielding this compound.
This proposed pathway ensures the deuterium atoms are incorporated into the stable aromatic ring structure.
Metabolic Pathway of Selegiline
N-Desmethyl selegiline is a major metabolite of selegiline. Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data and the role of this compound as an internal standard. The metabolism of selegiline primarily occurs in the liver and involves N-dealkylation and N-depropargylation.
References
N-Desmethyl Selegiline-d5: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of N-Desmethyl selegiline-d5. This deuterated analog of a key selegiline metabolite is crucial as an internal standard in pharmacokinetic and metabolic studies. Understanding its purity and identity is paramount for generating accurate and reproducible research data.
Introduction to this compound
This compound is the deuterium-labeled form of N-desmethyl selegiline, the primary active metabolite of selegiline. Selegiline is a selective irreversible inhibitor of monoamine oxidase-B (MAO-B), utilized in the management of Parkinson's disease and major depressive disorder. The incorporation of five deuterium atoms into the phenyl ring of N-desmethyl selegiline creates a stable, isotopically-labeled internal standard, essential for quantitative analysis by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its use allows for the precise differentiation and quantification of the analyte from the internal standard, correcting for variations during sample preparation and analysis.
A Certificate of Analysis for a reference standard like this compound is a critical document that provides assurance of its identity, purity, and quality. It is the foundation upon which the reliability of subsequent analytical measurements is built.
The Certificate of Analysis: A Blueprint of Quality
A Certificate of Analysis is a formal document issued by the manufacturer that confirms a product meets its predetermined specifications. For a reference standard like this compound, the CoA provides a detailed summary of the analytical tests performed to verify its chemical identity and purity.
Below is a diagram illustrating the typical workflow for the generation of a Certificate of Analysis for a chemical reference standard.
Caption: Workflow for Generating a Certificate of Analysis.
Quantitative Data Summary
The following tables summarize the typical specifications and results found on a Certificate of Analysis for N-Desmethyl selegiline and its deuterated analog. The data for the non-deuterated form is based on a representative Certificate of Analysis for R-(-)-N-Demethyl Deprenyl.
Table 1: Identity and Physicochemical Properties
| Parameter | Specification | Representative Result (N-Desmethyl selegiline) | This compound |
| Chemical Name | (αR)-α-Methyl-N-2-propynyl-benzeneethanamine | Conforms | (αR)-α-Methyl-N-2-propynyl-(benzene-d5)-ethanamine |
| Molecular Formula | C₁₂H₁₅N | C₁₂H₁₅N | C₁₂H₁₀D₅N |
| Molecular Weight | 173.25 g/mol | 173.25 g/mol | 178.29 g/mol |
| CAS Number | 56862-28-3 | 56862-28-3 | 1217977-04-2 |
| Appearance | Colourless to Dark Orange Oil | Dark Yellow to Dark Orange Oil | Typically a solid or oil |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | Conforms | Similar solubility profile expected |
Table 2: Purity and Analytical Data
| Test | Specification | Representative Result (N-Desmethyl selegiline) | Expected Result (this compound) |
| Purity (by HPLC) | >95% | 95.65% (at 205 nm) | ≥98% (typical for internal standards) |
| ¹H NMR | Conforms to structure | Conforms | Conforms to the deuterated structure |
| Mass Spectrometry | Conforms to structure | Conforms | Conforms, showing the expected mass shift due to deuterium |
| Isotopic Purity | Not Applicable | Not Applicable | ≥99% atom % D |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the results presented in a Certificate of Analysis. Below are representative protocols for the key analytical techniques used to assess the purity and identity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary method for determining the purity of non-volatile and thermally labile compounds. It separates the main compound from any impurities, and the purity is calculated based on the relative peak areas.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic (constant) or a gradient (varied over time).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 205 nm).
-
Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable solvent (e.g., mobile phase or a component of it) to a known concentration.
-
Analysis: The prepared sample is injected into the HPLC system. The area of the main peak is compared to the total area of all peaks to determine the purity.
Caption: HPLC Purity Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity of the compound. For this compound, ¹H NMR is used to confirm the presence and structure of the non-deuterated parts of the molecule, and the absence of signals from the deuterated phenyl ring.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, Methanol-d₄).
-
Sample Preparation: A small amount of the reference standard is dissolved in the deuterated solvent.
-
Analysis: The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected structure of this compound. The absence of aromatic protons confirms the deuteration of the phenyl ring.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of the compound and, for deuterated standards, to assess the isotopic purity.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (GC-MS or LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for LC-MS, or electron ionization (EI) for GC-MS.
-
Analysis:
-
Identity Confirmation: The mass spectrum will show a molecular ion (or a protonated/adduct ion) corresponding to the molecular weight of this compound (178.29 g/mol ).
-
Isotopic Purity: The mass spectrum will show a distribution of isotopologues. The relative intensity of the peak for the d5 compound compared to the peaks for d0 to d4 compounds is used to calculate the isotopic purity.
-
Caption: Mass Spectrometry Analysis Pathway.
Conclusion
The Certificate of Analysis for this compound is an indispensable document for any researcher using this internal standard. It provides the necessary assurance of the material's identity, purity, and quality, which are fundamental for the integrity of experimental data. By understanding the data presented in the CoA and the experimental protocols used to generate it, scientists and drug development professionals can confidently use this critical reagent in their quantitative analytical workflows.
N-Desmethylselegiline: A Comprehensive Technical Guide on its Discovery and History
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethylselegiline (DMS), also known as norselegiline or N-propargyl-L-amphetamine, is a primary and pharmacologically active metabolite of the well-known monoamine oxidase-B (MAO-B) inhibitor, selegiline (L-deprenyl). Initially identified as a product of selegiline's extensive first-pass metabolism, N-desmethylselegiline has emerged as a molecule of significant interest in its own right. Its discovery and subsequent characterization have not only contributed to a deeper understanding of selegiline's complex pharmacology but have also opened new avenues for the development of neuroprotective and therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to N-desmethylselegiline, tailored for an audience of researchers, scientists, and drug development professionals.
Discovery and Historical Context
The journey of N-desmethylselegiline is intrinsically linked to the development of its parent compound, selegiline. Selegiline was synthesized in 1962 by Zoltán Ecseri at Chinoin Pharmaceuticals in Hungary and was later characterized by Joseph Knoll and his team at Semmelweis University.[1] The initial focus of selegiline research was on its properties as a selective irreversible inhibitor of MAO-B.
The identification of N-desmethylselegiline as a metabolite of selegiline emerged from pharmacokinetic studies in the 1980s and 1990s. Early investigations into the metabolism of selegiline in both animals and humans revealed that it is extensively biotransformed in the liver, primarily by the cytochrome P450 enzyme system, with CYP2B6 and CYP2C19 being key players.[2] These studies consistently identified three major metabolites: N-desmethylselegiline, L-methamphetamine, and L-amphetamine.[3][4]
A pivotal moment in the history of N-desmethylselegiline was the discovery that it was not an inert byproduct but possessed significant biological activity. Research by Borbe and colleagues in 1990 demonstrated that N-desmethylselegiline is also an irreversible inhibitor of MAO-B, albeit less potent than selegiline in in vitro assays.[5] This finding spurred further investigation into the potential contribution of N-desmethylselegiline to the overall therapeutic and neuroprotective effects observed with selegiline administration. Subsequent studies in humans confirmed its activity as an orally active, irreversible MAO-B inhibitor.[4]
Pharmacological Profile
Monoamine Oxidase-B Inhibition
N-desmethylselegiline is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[6] Inhibition of MAO-B leads to a decrease in the breakdown of dopamine in the brain, thereby increasing its synaptic availability. This mechanism is central to the therapeutic effects of MAO-B inhibitors in Parkinson's disease.
The inhibitory potency of N-desmethylselegiline on MAO-B has been quantified in various studies. While it is generally found to be less potent than selegiline in in vitro settings, the difference in potency is significantly reduced in in vivo models.[5][7]
Table 1: Comparative MAO-B Inhibitory Potency of Selegiline and N-Desmethylselegiline
| Compound | Assay Type | IC50 Value | Relative Potency (to Selegiline) | Reference |
| Selegiline | in vitro (rat brain) | 11.25 nmol/L | 1 | [7] |
| N-Desmethylselegiline | in vitro (rat brain) | 625.00 nmol/L | ~1/56 | [7] |
| Selegiline | ex vivo (rat brain, oral) | - | 1 | [5] |
| N-Desmethylselegiline | ex vivo (rat brain, oral) | - | ~1/3 | [5] |
| Selegiline | Platelet MAO-B inhibition (human, oral) | 96.4 ± 3.9% | 1 | [4] |
| N-Desmethylselegiline | Platelet MAO-B inhibition (human, oral) | 63.7 ± 12.7% | ~2/3 | [4] |
Neuroprotective Effects
A significant area of research for N-desmethylselegiline has been its neuroprotective properties, which appear to be independent of its MAO-B inhibitory activity.[8] Studies have shown that N-desmethylselegiline can protect neurons from various insults, including excitotoxicity induced by N-methyl-D-aspartate (NMDA) and oxidative stress.[9] In some experimental models, N-desmethylselegiline has demonstrated even greater neuroprotective efficacy than selegiline itself.[9]
The proposed mechanisms underlying these neuroprotective effects are multifaceted and include the induction of anti-apoptotic proteins like Bcl-2 and the modulation of neurotrophic factor signaling.[10] Furthermore, both selegiline and N-desmethylselegiline have been found to interact with and inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an interaction that may contribute to their neuroprotective actions.[8] More recent research has also implicated the inhibition of the pro-apoptotic activity of protein disulfide isomerase (PDI) as a novel neuroprotective mechanism of selegiline, a pathway that may also be relevant for N-desmethylselegiline.[5]
Pharmacokinetics
N-desmethylselegiline is formed from selegiline through N-demethylation, a process primarily catalyzed by CYP2B6.[2] It is further metabolized to levoamphetamine.[2] A notable pharmacokinetic characteristic of orally administered N-desmethylselegiline is its significantly higher bioavailability compared to selegiline, which undergoes extensive first-pass metabolism.[4]
Table 2: Pharmacokinetic Parameters of Selegiline and N-Desmethylselegiline in Humans (Single Oral 10 mg Dose)
| Parameter | Selegiline | N-Desmethylselegiline | Reference |
| Bioavailability | Low (~10%) | High | [11] |
| Tmax (hours) | 1.4 ± 1.4 | 27 ± 20 | [4] |
| AUC0-24h | ~33-fold lower than DMS | - | [4] |
| Half-life (single dose, hours) | 1.5 - 3.5 | 3.4 - 5.3 | [12] |
| Half-life (multiple doses, hours) | - | Increases with repeated dosing | [12] |
Experimental Protocols
Synthesis of N-Desmethylselegiline (N-Propargyl-L-amphetamine)
A plausible chemoenzymatic synthesis approach for (R)-N-desmethylselegiline involves the reductive amination of phenylacetone with propargylamine, catalyzed by an imine reductase (IRED).[13]
Materials:
-
Phenylacetone
-
Propargylamine
-
Imine Reductase (e.g., engineered IR36-M5)
-
Formaldehyde
-
Solvents (e.g., ethyl acetate, n-hexane)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Enzymatic Reductive Amination: Phenylacetone and propargylamine are reacted in the presence of the IRED catalyst to produce (R)-desmethylselegiline.[13]
-
Purification: The resulting (R)-desmethylselegiline is isolated and purified using standard techniques such as column chromatography.[13]
-
Characterization: The identity and purity of the synthesized compound are confirmed by analytical methods such as 1H and 13C NMR spectroscopy.[13]
MAO-B Inhibition Assay (Fluorometric Method)
This assay determines the in vitro inhibitory potency (IC50) of N-desmethylselegiline against MAO-B. The principle involves measuring the production of hydrogen peroxide, a byproduct of MAO-B activity, using a fluorometric probe.[14]
Materials:
-
Human recombinant MAO-B enzyme
-
N-Desmethylselegiline (test compound)
-
Selegiline (positive control)
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., tyramine)
-
Fluorometric probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions and serial dilutions of the test compound, positive control, MAO-B enzyme, substrate, and detection reagents in the assay buffer.[14]
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the MAO-B enzyme.[14]
-
Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.[14]
-
Reaction Initiation: Add the substrate and detection reagents to initiate the enzymatic reaction.[14]
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically using a microplate reader (excitation ~530-560 nm, emission ~580-590 nm).[14]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.[14]
Neuroprotection Assay against NMDA-Induced Excitotoxicity (MTT Assay)
This assay assesses the ability of N-desmethylselegiline to protect neuronal cells from excitotoxic cell death induced by NMDA. Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium and supplements
-
N-Desmethylselegiline
-
NMDA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Seed neuronal cells in a 96-well plate and allow them to adhere and grow.[17]
-
Treatment: Pre-treat the cells with various concentrations of N-desmethylselegiline for a specified period.
-
Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of NMDA. Include control wells with untreated cells and cells treated only with NMDA.
-
MTT Assay: After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.[15]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Signaling Pathways and Experimental Workflows
Selegiline Metabolism Pathway
The metabolic conversion of selegiline to N-desmethylselegiline and its subsequent metabolism can be visualized as follows:
Caption: Metabolic pathway of selegiline.
MAO-B Inhibition Assay Workflow
The experimental workflow for determining the MAO-B inhibitory activity of N-desmethylselegiline can be outlined as:
Caption: Workflow for MAO-B inhibition assay.
Neuroprotective Signaling Pathway of N-Desmethylselegiline
The proposed neuroprotective signaling cascade initiated by N-desmethylselegiline involves multiple components:
Caption: Neuroprotective signaling of N-desmethylselegiline.
Conclusion
The discovery of N-desmethylselegiline as a pharmacologically active metabolite of selegiline has significantly advanced our understanding of the therapeutic effects of MAO-B inhibitors. Its distinct properties, including its irreversible MAO-B inhibition and potent, MAO-B-independent neuroprotective effects, underscore its potential as a therapeutic agent in its own right. The higher oral bioavailability of N-desmethylselegiline compared to its parent compound presents an intriguing avenue for drug development, potentially offering a more consistent and predictable clinical response. Further research into its unique mechanisms of action, particularly its interaction with non-MAO targets like GAPDH and PDI, will be crucial in fully elucidating its therapeutic potential for neurodegenerative diseases. This technical guide provides a foundational understanding of the discovery, history, and key experimental data of N-desmethylselegiline, serving as a valuable resource for the scientific and drug development communities.
References
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Desmethylselegiline, a metabolite of selegiline, is an irreversible inhibitor of monoamine oxidase type B in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 7. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desmethylselegiline - Wikipedia [en.wikipedia.org]
- 9. L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple-dose pharmacokinetics of selegiline and desmethylselegiline suggest saturable tissue binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. protocols.io [protocols.io]
N-Desmethylselegiline: A Technical Guide to its Neuroprotective Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Desmethylselegiline (DMS), the primary active metabolite of the monoamine oxidase-B (MAO-B) inhibitor selegiline, has emerged as a potent neuroprotective agent in its own right. Extensive preclinical research has demonstrated that its protective capabilities extend beyond simple MAO-B inhibition, encompassing a multi-faceted approach that includes direct anti-apoptotic actions, mitochondrial stabilization, induction of crucial neurotrophic factors, and mitigation of excitotoxicity. Evidence suggests that DMS may be the primary mediator of the neuroprotective effects observed with selegiline administration, and in some cases, exhibits greater potency than the parent compound.[1] This technical guide provides an in-depth review of the core mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved in the neuroprotective effects of N-Desmethylselegiline.
Core Mechanisms of Neuroprotection
The neuroprotective profile of N-Desmethylselegiline is not attributable to a single mode of action but rather a synergistic combination of several key mechanisms. These effects are largely independent of its activity as an irreversible inhibitor of MAO-B.[2][3]
Anti-Apoptotic Activity
A primary mechanism of DMS-mediated neuroprotection is the direct inhibition of the apoptotic cascade. Apoptosis, or programmed cell death, is a critical factor in the progression of neurodegenerative diseases. DMS intervenes at multiple points in this pathway:
-
Mitochondrial Stabilization: DMS helps to block the apoptosis-related fall in the mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic pathway.[3][4] It prevents the opening of the mitochondrial permeability transition pore (mPTP), which would otherwise lead to the release of pro-apoptotic factors like cytochrome c.[5][6]
-
Modulation of the Bcl-2 Protein Family: The Bcl-2 family of proteins are critical regulators of apoptosis. DMS has been shown to upregulate anti-apoptotic members of this family, such as Bcl-2 itself, which prevents the release of mitochondrial apoptogenic factors.[5][7][8][9][10]
-
Interaction with Pro-Apoptotic Proteins: Recent studies have identified that the propargylamine moiety of selegiline (and by extension, DMS) can covalently bind to and inhibit the pro-apoptotic activity of proteins like Protein Disulfide Isomerase (PDI).[11] It also prevents the nuclear translocation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), another protein implicated in apoptosis signaling.[2][12][13]
Induction of Neurotrophic Factors
DMS stimulates the synthesis and release of several key neurotrophic factors, which are proteins that support the growth, survival, and differentiation of neurons.[14][15] This action provides a supportive microenvironment for stressed neurons, promoting repair and resilience. Studies in cultured mouse astrocytes have shown that DMS significantly increases the production of:
This upregulation of endogenous neurotrophic support is a critical component of its long-term protective effects.[14]
Attenuation of Excitotoxicity
Excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death, is a common feature in acute and chronic neurological disorders. DMS has demonstrated a capacity to protect neurons from this form of damage. Specifically, it has been shown to protect mesencephalic dopamine neurons from N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxic damage.[1] This effect is particularly relevant for conditions like Parkinson's disease and ischemic brain injury.
Antioxidant Effects
While related to its mitochondrial-stabilizing properties, the antioxidant activity of DMS is a noteworthy mechanism. It contributes to the reduction of oxidative radicals and upregulates endogenous antioxidant enzymes like superoxide dismutase and catalase.[2][3][4] This reduces the overall oxidative stress burden on neurons, a key pathogenic factor in neurodegeneration.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize key quantitative findings from preclinical studies, providing a clear comparison of the efficacy of N-Desmethylselegiline.
Table 1: Induction of Neurotrophic Factors in Cultured Mouse Astrocytes
| Treatment (24h) | Concentration | NGF Content (fold increase vs. control) | BDNF Content (fold increase vs. control) | GDNF Content (fold increase vs. control) | Citation |
|---|---|---|---|---|---|
| N-Desmethylselegiline | 1.68 mM | 4.1 | 1.7 | 2.4 | [14] |
| Selegiline | 2.0 mM | 26.0 | 1.7 | 4.2 |[14] |
Table 2: Induction of Neurotrophic Factor mRNA in Cultured Mouse Astrocytes
| Treatment | Max. Relative mRNA Level (fold increase) | Time to Max. Level | Citation |
|---|---|---|---|
| N-Desmethylselegiline (NGF) | 2.6 | 2 hours | [14] |
| N-Desmethylselegiline (BDNF) | 1.7 | 6 hours | [14] |
| N-Desmethylselegiline (GDNF) | 1.8 | 2 hours | [14] |
| Selegiline (NGF) | 6.2 | 2 hours | [14] |
| Selegiline (BDNF) | 3.4 | 6 hours | [14] |
| Selegiline (GDNF) | 2.7 | 2 hours |[14] |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows associated with N-Desmethylselegiline's neuroprotective effects.
References
- 1. L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desmethylselegiline - Wikipedia [en.wikipedia.org]
- 3. Selegiline and neuroprotection [selegiline.com]
- 4. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rasagiline and selegiline suppress calcium efflux from mitochondria by PK11195-induced opening of mitochondrial permeability transition pore: a novel anti-apoptotic function for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revelation in the neuroprotective functions of rasagiline and selegiline: the induction of distinct genes by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies [mdpi.com]
- 9. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rasagiline and selegiline modulate mitochondrial homeostasis, intervene apoptosis system and mitigate α-synuclein cytotoxicity in disease-modifying therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transfection-enforced Bcl-2 overexpression and an anti-Parkinson drug, rasagiline, prevent nuclear accumulation of glyceraldehyde-3-phosphate dehydrogenase induced by an endogenous dopaminergic neurotoxin, N-methyl(R)salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Selegiline and desmethylselegiline stimulate NGF, BDNF, and GDNF synthesis in cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protective effects of selegiline and desmethylselegiline against N-methyl-D-aspartate-induced rat retinal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Selegiline in Human Plasma using N-Desmethyl selegiline-d5 by LC-MS/MS
Application Note
Introduction
Selegiline is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain.[1] By inhibiting MAO-B, selegiline increases dopamine levels, making it an effective treatment for Parkinson's disease and major depressive disorder.[1][2] Accurate quantification of selegiline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of selegiline in human plasma, utilizing its deuterated metabolite, N-Desmethyl selegiline-d5, as an internal standard.
Analytical Method Overview
This method employs a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry. The use of a stable isotope-labeled internal standard (SIL-IS), this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle of the Method
Plasma samples are first subjected to a sample cleanup and concentration step, either through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The extracted analyte and internal standard are then separated using reversed-phase liquid chromatography. Detection is achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Data Presentation
The following tables summarize the key quantitative parameters of the analytical method, compiled from various validated methods for selegiline quantification.[3][4][5][6]
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Selegiline | This compound (Internal Standard) |
| Precursor Ion (m/z) | 188.1 | 179.2 |
| Product Ion (m/z) | 91.1 | 96.1 |
| Ionization Mode | ESI+ | ESI+ |
| Typical Retention Time (min) | 2.5 - 4.5 | 2.0 - 4.0 |
Note on this compound Product Ion: The exact product ion for this compound is not widely published. The proposed product ion of m/z 96.1 is based on the characteristic fragmentation of the selegiline structure, where the tropylium ion (m/z 91.1) is a major fragment. For the d5-labeled desmethyl metabolite, a corresponding fragment containing the deuterium labels is expected. The phenylpropyl group with five deuterium atoms would lead to a fragment with an m/z of 96.1. This proposed transition should be confirmed during method development by direct infusion of the this compound standard.
Table 2: Method Validation Parameters
| Parameter | Typical Range |
| Linearity Range | 0.1 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Extraction Recovery | > 80% |
Experimental Protocols
Materials and Reagents
-
Selegiline Hydrochloride (Reference Standard)
-
This compound (Internal Standard)[7]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ammonium Hydroxide
-
Ultrapure Water
-
Human Plasma (with anticoagulant)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Polymeric Reversed-Phase)
-
Liquid-Liquid Extraction (LLE) Solvents (e.g., Methyl-tert-butyl ether - MTBE)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470, Sciex API 4000)
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Sample Preparation: Protocol 1 - Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Add 50 µL of 1M Sodium Hydroxide to alkalinize the sample.
-
Add 1 mL of Methyl-tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Protocol 2 - Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.[8]
-
To 200 µL of human plasma, add 25 µL of the this compound internal standard working solution.
-
Dilute the plasma sample with 400 µL of 2% ammonium hydroxide in water.
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
Start with 10% B, hold for 0.5 min.
-
Linearly increase to 90% B over 2.5 min.
-
Hold at 90% B for 1 min.
-
Return to 10% B and re-equilibrate for 1 min.
-
-
Mass Spectrometer Settings:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Selegiline: 188.1 → 91.1
-
This compound: 179.2 → 96.1 (to be confirmed)
-
-
Optimize collision energy and other compound-specific parameters by direct infusion of the standards.
-
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of selegiline.
Caption: Mechanism of action of selegiline as a MAO-B inhibitor.
References
- 1. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. Secure Verification [machinery.mas.bg.ac.rs]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. agilent.com [agilent.com]
Application Note: GC-MS Protocol for the Analysis of N-Desmethylselegiline-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of N-Desmethylselegiline-d5 in biological matrices, such as plasma or urine, using Gas Chromatography-Mass Spectrometry (GC-MS). N-Desmethylselegiline is a primary metabolite of selegiline, a selective irreversible monoamine oxidase-B inhibitor used in the treatment of Parkinson's disease. The deuterated internal standard, N-Desmethylselegiline-d5, is crucial for accurate quantification in pharmacokinetic and metabolic studies. This protocol outlines procedures for sample preparation, derivatization, and GC-MS analysis.
Introduction
Selegiline is extensively metabolized in the body to N-desmethylselegiline, methamphetamine, and amphetamine.[1][2] Accurate and reliable quantification of these metabolites is essential for understanding the pharmacokinetics and metabolism of the parent drug. Gas chromatography-mass spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[3] However, due to the polar nature of N-Desmethylselegiline, a derivatization step is typically required to increase its volatility and improve its chromatographic properties.[3][4] This protocol employs a trimethylsilyl (TMS) derivatization, a common technique in metabolomics and drug analysis.[5]
Experimental Protocol
Materials and Reagents
-
N-Desmethylselegiline-d5 standard
-
Internal Standard (e.g., p-chlorphentermine)[6]
-
Methanol (HPLC grade)
-
Diethylether (anhydrous)
-
tert-Butanol
-
Sodium bicarbonate
-
Potassium carbonate
-
Hydrochloric acid (0.06 M)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Pyridine
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from methodologies for selegiline and its metabolites.[6]
-
Sample Aliquoting: Pipette 1.0 mL of the biological sample (e.g., plasma or urine) into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., p-chlorphentermine, 50 ng) to each sample, calibrator, and quality control sample, except for the blank matrix.
-
Alkalinization: Add approximately 100 mg of a sodium bicarbonate:potassium carbonate mixture (2:1, w/w) to raise the pH.[6]
-
Extraction: Add 8 mL of a diethylether:tert-butanol (7:1, v/v) extraction solvent.[6]
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Back Extraction: Transfer the organic layer to a clean centrifuge tube. Add 0.4 mL of 0.06 M hydrochloric acid and vortex for 5 minutes.[6]
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes. Aspirate and discard the organic layer.
-
Final Extraction: Re-alkalinize the remaining aqueous layer with the bicarbonate:carbonate mixture and extract again with 3 mL of ethyl acetate.
-
Drying: Transfer the final organic (ethyl acetate) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the derivatization of the secondary amine group to a trimethylsilyl (TMS) derivative.[4]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS conditions and may require optimization for specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Splitless mode |
| Injector Temperature | 280°C[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[6] |
| Oven Temperature Program | Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 320°C, hold for 2 min[6] |
| Injection Volume | 1 µL |
| MS Transfer Line Temp. | 300°C[6] |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (TMS-Derivative) | N-Desmethylselegiline-d5-TMS: m/z 250 (Molecular Ion), 162, 96 (Predicted) N-Desmethylselegiline-TMS: m/z 245 (Molecular Ion), 157, 91 (Reference) |
Note: The predicted m/z values for the deuterated compound are based on the mass shifts due to the five deuterium atoms on the phenyl ring. The primary fragment at m/z 96 would result from the cleavage of the benzyl group with the d5-phenyl ring.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of selegiline metabolites. These values are provided as a reference and may vary depending on the specific matrix and instrumentation.
| Analyte | Matrix | Method | LLOQ | Linearity Range | Reference |
| N-Desmethylselegiline | Human Plasma | LC-MS/MS | 0.1 ng/mL | 0.1 - 20 ng/mL | [2] |
| Selegiline | Human Plasma | LC-MS/MS | 0.1 ng/mL | 0.1 - 20 ng/mL | [2] |
| Methamphetamine | Human Plasma | LC-MS/MS | 0.2 ng/mL | 0.2 - 20 ng/mL | [2] |
| Amphetamine | Human Plasma | LC-MS/MS | 0.2 ng/mL | 0.2 - 20 ng/mL | [2] |
| Various Drugs of Abuse | Postmortem Blood | GC-MS | 4 - 375 ng/mL | Not Specified | [7][8] |
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of N-Desmethylselegiline-d5.
Selegiline Metabolism Pathway
Caption: Metabolic pathway of Selegiline.
References
- 1. Toxicological detection of selegiline and its metabolites in urine using fluorescence polarization immunoassay (FPIA) and gas chromatography-mass spectrometry (GC-MS) and differentiation by enantioselective GC-MS of the intake of selegiline from abuse of methamphetamine or amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. mdpi.com [mdpi.com]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Desmethyl Selegiline-d5 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-Desmethyl selegiline-d5 as an internal standard in the quantitative analysis of N-Desmethyl selegiline by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis, offering enhanced accuracy and precision.[1]
Introduction
N-Desmethyl selegiline is a primary metabolite of selegiline, a selective irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[2] Accurate quantification of N-Desmethyl selegiline in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Stable isotope-labeled internal standards, such as this compound, are the preferred choice for quantitative bioanalysis using mass spectrometry.[3] These standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variability.[4][5] this compound is a deuterated analog of N-Desmethyl selegiline and can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[6][7]
The key benefits of using this compound as an internal standard include:
-
Enhanced Quantitative Accuracy: Co-elution with the analyte minimizes the impact of matrix effects.[4]
-
Improved Reproducibility: Consistent ionization efficiency across different samples and analytical runs.[4]
-
Correction for Sample Preparation Variability: Accounts for losses during extraction and other sample processing steps.[1]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the typical workflow for a bioanalytical method using this compound as an internal standard.
Caption: Bioanalytical workflow for quantification using an internal standard.
Experimental Protocols
This section details a representative protocol for the quantification of N-Desmethyl selegiline in human plasma using this compound as an internal standard. This protocol is based on established methods for selegiline and its metabolites.[8][9][10]
Materials and Reagents
-
N-Desmethyl selegiline (analyte) reference standard
-
LC-MS/MS grade methanol, acetonitrile, and water[2]
-
Formic acid (AR grade)[2]
-
Human plasma (drug-free)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Desmethyl selegiline in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 2.5 ng/mL).[8]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).[8]
-
Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.[8]
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | UFLC or equivalent[2] |
| Column | Zorbax C18 (50 mm x 4.6 mm, 5 µm) or equivalent[2] |
| Mobile Phase A | 0.1% Formic acid in water[2] |
| Mobile Phase B | Methanol[2] |
| Gradient | Isocratic or gradient elution (e.g., 40:60 v/v A:B)[2] |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | 25°C[12] |
| Injection Volume | 20 µL[8] |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transition (Analyte) | To be determined by infusion of N-Desmethyl selegiline |
| MRM Transition (Internal Standard) | To be determined by infusion of this compound |
| Scan Time | 0.2 s/scan[8] |
Data Analysis and Quantification
Quantitative analysis is performed by calculating the peak area ratio of the analyte to the internal standard.[8] A calibration curve is constructed by plotting the peak area ratio against the analyte concentration of the calibration standards. The concentration of unknown samples is then determined from this curve. A linear curve fit with a weighting factor (e.g., 1/x or 1/x²) is often used.
Quantitative Data Summary
The following table presents typical quantitative parameters for a validated bioanalytical method for selegiline and its metabolites, which can serve as a reference for method development.
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | [8] |
| Upper Limit of Quantitation (ULOQ) | 20 ng/mL | [8] |
| Linearity (r²) | ≥ 0.99 | [1] |
| Intra-day Precision (%CV) | < 15% | [1] |
| Inter-day Precision (%CV) | < 15% | [1] |
| Accuracy (% bias) | ± 15% | [1] |
| Analyte Recovery | 79.0% - 81.4% (for selegiline) | [10] |
Logical Relationships in Method Validation
The following diagram illustrates the key relationships between different aspects of bioanalytical method validation.
Caption: Interdependencies in bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Secure Verification [machinery.mas.bg.ac.rs]
- 11. N -Desmethyl Selegiline-D5 Hydrochloride - Acanthus Research [acanthusresearch.com]
- 12. Frontiers | Simultaneous Determination of Selegiline, Desmethylselegiline, R/S-methamphetamine, and R/S-amphetamine on Dried Urine Spots by LC/MS/MS: Application to a Pharmacokinetic Study in Urine [frontiersin.org]
Application of N-Desmethyl Selegiline-d5 in Clinical Trial Sample Analysis
Introduction
Selegiline is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B) utilized in the management of Parkinson's disease and major depressive disorder.[1][2] The accurate quantification of its primary active metabolite, N-Desmethylselegiline (also known as norselegiline), is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments in clinical trials.[1][3] N-Desmethylselegiline-d5, a deuterated analog, serves as an ideal internal standard (IS) for bioanalytical methods, offering enhanced accuracy and precision by compensating for matrix effects and variability during sample processing and analysis.[4][5][6] This application note provides a detailed protocol for the quantitative analysis of N-Desmethylselegiline in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Desmethylselegiline-d5 as an internal standard.
Principle
The method employs a stable isotope-labeled internal standard, N-Desmethylselegiline-d5, which exhibits nearly identical physicochemical properties to the analyte, N-Desmethylselegiline.[4] This ensures that the internal standard and the analyte behave similarly during sample extraction, chromatography, and ionization, thereby correcting for potential variations.[6] The use of a deuterated internal standard is considered the "gold standard" for correcting matrix effects in LC-MS/MS assays.[4] The quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.[1]
Metabolic Pathway of Selegiline
Selegiline undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, to form its major metabolites.[1][7] The metabolic cascade involves N-dealkylation and N-depropargylation.
Metabolic conversion of Selegiline to its major metabolites.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of clinical trial samples for N-Desmethylselegiline.
Bioanalytical workflow for N-Desmethylselegiline quantification.
Quantitative Data Summary
The performance of the bioanalytical method is summarized in the tables below. These values are representative and may vary based on specific instrumentation and laboratory conditions.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 20 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1] |
| Correlation Coefficient (r²) | ≥ 0.995 | [1][8] |
| Weighting Factor | 1/Y² | [1] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| LLOQ | 0.1 | < 16 | < 16 | 84 - 116 | [1] |
| Low | 0.3 | < 11 | < 11 | 89 - 111 | [1] |
| Medium | 2.5 | < 11 | < 11 | 89 - 111 | [1] |
| High | 15 | < 11 | < 11 | 89 - 111 | [1] |
Acceptance criteria for precision (%CV) are typically ≤15% (≤20% for LLOQ) and for accuracy are within ±15% (±20% for LLOQ) of the nominal value, in accordance with FDA and EMA guidelines.[4][9][10]
Experimental Protocols
Materials and Reagents
-
N-Desmethylselegiline reference standard
-
N-Desmethylselegiline-d5 internal standard
-
Blank human plasma (sourced from at least six different individuals)[4]
-
Methanol (LC-MS/MS grade)
-
Acetonitrile (LC-MS/MS grade)
-
Formic acid (AR grade)
-
Milli-Q water or equivalent
Instrumentation
-
A validated liquid chromatography system capable of gradient elution.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of N-Desmethylselegiline-d5 internal standard working solution (concentration to be optimized during method development).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized to achieve separation from endogenous interferences |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (N-Desmethylselegiline) | To be determined (e.g., precursor ion -> product ion) |
| MRM Transition (N-Desmethylselegiline-d5) | To be determined (e.g., precursor ion+5 -> product ion) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Conclusion
The use of N-Desmethylselegiline-d5 as an internal standard in the LC-MS/MS analysis of clinical trial samples provides a robust, accurate, and precise method for the quantification of N-Desmethylselegiline. This approach adheres to regulatory guidelines for bioanalytical method validation and is essential for reliable pharmacokinetic assessments in drug development.[4][10] The detailed protocol and performance characteristics presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the clinical evaluation of selegiline.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetics and metabolism of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desmethylselegiline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Simultaneous Determination of Selegiline, Desmethylselegiline, R/S-methamphetamine, and R/S-amphetamine on Dried Urine Spots by LC/MS/MS: Application to a Pharmacokinetic Study in Urine [frontiersin.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
Application Notes and Protocols for N-Desmethyl Selegiline-d5 Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of N-Desmethyl selegiline-d5 from plasma samples. The following methods are described: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). These protocols are intended to serve as a guide for developing and implementing robust sample preparation procedures for the quantitative bioanalysis of this compound, often utilized as an internal standard in pharmacokinetic studies of selegiline.
Introduction
N-Desmethyl selegiline is the primary active metabolite of selegiline, a selective irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] The deuterated form, this compound, is commonly used as an internal standard in bioanalytical methods to ensure accurate quantification of selegiline and its metabolites in biological matrices like plasma.[1] Proper sample preparation is a critical step to remove interfering substances such as proteins and phospholipids, thereby improving the accuracy, precision, and sensitivity of subsequent analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This application note details two common and effective sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). The choice of method will depend on the desired level of sample cleanup, throughput requirements, and the specific instrumentation used for analysis.
Data Presentation
The following table summarizes typical performance data for the bioanalysis of N-desmethyl selegiline in human plasma. This data is representative of what can be achieved using the described sample preparation techniques followed by LC-MS/MS analysis.
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (n-Butyl Chloride/Acetonitrile) |
| Analyte | N-Desmethyl selegiline | N-Desmethyl selegiline |
| Internal Standard | This compound | This compound |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1][2] | 0.1 ng/mL[1][2] |
| Dynamic Range | 0.1 - 20 ng/mL[1][2] | 0.1 - 20 ng/mL[1][2] |
| Analyte Recovery | > 80% | 79.0% - 81.4%[3] |
| Inter-assay Precision (%CV) | < 11%[1][2] | < 11%[1][2] |
| Intra-assay Precision (%CV) | < 11%[1][2] | < 11%[1][2] |
| Matrix Effect | Minimal | Negligible[3] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This protocol describes a simple and rapid method for the removal of plasma proteins using acetonitrile. It is a high-throughput technique suitable for a large number of samples.
Materials:
-
Human plasma containing this compound
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the thawed plasma samples to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the microcentrifuge tube. The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein precipitation.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and denaturation of proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol outlines a more selective sample preparation method that involves the extraction of the analyte from the aqueous plasma matrix into an immiscible organic solvent.
Materials:
-
Human plasma containing this compound
-
n-Butyl chloride (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1% Hydrochloric acid (HCl) in Methanol
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 10% Methanol in 0.1% Formic Acid)
-
Autosampler vials
Procedure:
-
Pipette 200 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 20 µL of 1 M NaOH to basify the sample.
-
Add 1.5 mL of the extraction solvent (a mixture of n-butyl chloride and acetonitrile). A common ratio is 4:1 (v/v) of n-butyl chloride to acetonitrile.[4]
-
Vortex the mixture for 3 minutes to ensure efficient extraction.
-
Centrifuge the tubes at 3000 rpm for 15 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Add 20 µL of 0.1% HCl in methanol to the collected organic phase to stabilize the analyte.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the reconstitution solution.
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative analysis of selegiline and three metabolites (N-desmethylselegiline, methamphetamine, and amphetamine) in human plasma by high-performance liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secure Verification [machinery.mas.bg.ac.rs]
Application Note: High-Sensitivity Bioanalysis of Selegiline Metabolites Using N-Desmethyl selegiline-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of selegiline's primary metabolites in biological matrices, specifically focusing on the use of N-Desmethyl selegiline-d5 as a stable isotope-labeled internal standard (SIL-IS). Selegiline, a selective irreversible inhibitor of monoamine oxidase type B (MAO-B), is extensively metabolized, making the accurate quantification of its metabolites crucial for pharmacokinetic and drug metabolism studies.[1] The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and an appropriate SIL-IS ensures high sensitivity, specificity, and accuracy, mitigating variability from sample preparation and matrix effects.[2][3]
Introduction to Selegiline Metabolism
Selegiline undergoes significant first-pass metabolism in the liver, primarily by cytochrome P450 enzymes like CYP2B6.[4][5] This process results in the formation of several active metabolites. The major metabolic pathways are N-dealkylation and N-depropargylation.[6] The principal metabolites include:
-
N-Desmethylselegiline (Norselegiline): Formed via N-depropargylation. This metabolite is also an irreversible inhibitor of MAO-B.[1][7][8]
-
(L)-Methamphetamine: Formed via N-demethylation.[9]
-
(L)-Amphetamine: Formed from the further metabolism of both N-Desmethylselegiline and (L)-methamphetamine.[9][10]
Accurate measurement of these compounds is essential for understanding the complete pharmacokinetic profile of selegiline administration.
Caption: Metabolic pathway of Selegiline to its major active metabolites.
Principle of the Bioanalytical Method
This method utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive technique ideal for quantifying analytes in complex biological matrices. The "gold standard" approach involves the use of a stable isotope-labeled internal standard (SIL-IS).[2] this compound is the deuterated isotopologue of N-Desmethylselegiline.[11] It is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
Adding a known concentration of this compound to samples at the beginning of the preparation process allows it to compensate for analyte loss during extraction and for variations in ionization efficiency (matrix effects).[3][12] This ensures the highest degree of accuracy and precision in quantification.[13] For the simultaneous analysis of methamphetamine and amphetamine, their respective deuterated internal standards (e.g., Methamphetamine-d5, Amphetamine-d5) should also be included.
Experimental Protocols
Materials and Reagents
-
Analytes: Selegiline, N-Desmethylselegiline, (L)-Methamphetamine, (L)-Amphetamine reference standards.
-
Internal Standard: this compound.[11]
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid (AR grade), Ammonium Acetate.[14]
-
Extraction Solvent: Tert-butyl methyl ether or a mixture of n-hexane-dichloromethane-isopropanol.[15][16]
-
Reagents: 1M Sodium Hydroxide.
-
Biological Matrix: Human Plasma (or other relevant matrix).
-
Equipment: HPLC or UFLC system, Triple Quadrupole Mass Spectrometer with ESI source, analytical balance, centrifuges, evaporators.[14]
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Thaw frozen plasma samples and vortex to ensure homogeneity. Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (containing this compound and other relevant SIL-IS) to each plasma sample, calibration standard, and quality control (QC) sample. Vortex briefly.
-
Alkalinization: Add 50 µL of 1M Sodium Hydroxide to each tube to basify the sample, ensuring the analytes are in their free base form for efficient extraction.[16] Vortex for 30 seconds.
-
Extraction: Add 600 µL of tert-butyl methyl ether. Cap the tubes and vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.[16]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[16]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).[16] Vortex to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis. Inject 5-10 µL onto the LC system.[16][17]
Caption: General workflow for bioanalysis of selegiline metabolites.
Protocol 2: LC-MS/MS Analysis
-
LC System: UFLC/HPLC System.[14]
-
Column: C18 column (e.g., Zorbax Extend C18, 150 mm x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (Acetonitrile or Methanol) and an aqueous buffer (e.g., 5 mM Ammonium Acetate with 0.1% Formic Acid).[15]
-
Column Temperature: 25-40°C.[17]
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[17]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation and Expected Results
Quantitative data should be clearly structured for easy interpretation. The following tables summarize typical mass spectrometry parameters and method validation performance characteristics derived from established methods.
Table 1: Example LC-MS/MS MRM Parameters
| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| N-Desmethylselegiline | N/A | 174.1 | 91.1 | -25 |
| This compound | N/A | 179.1 | 91.1 | -25 |
| Methamphetamine | Methamphetamine-d5 | 150.1 | 91.1 | -20 |
| Amphetamine | Amphetamine-d8 | 136.1 | 91.1 | -17 |
(Note: Specific m/z values and collision energies should be optimized for the instrument in use. The values presented are illustrative based on common fragmentation patterns.)
Table 2: Typical Method Validation Summary
| Parameter | N-Desmethylselegiline | Methamphetamine | Amphetamine |
| Linearity Range (ng/mL) | 0.1 - 20 | 0.2 - 20 | 0.2 - 20 |
| Correlation Coefficient (r²) | >0.998 | >0.998 | >0.998 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.2 | 0.2 |
| Intra-day Precision (%RSD) | < 7% | < 8% | < 9% |
| Inter-day Precision (%RSD) | < 5% | < 6% | < 7% |
| Accuracy (% Bias) | ± 6% | ± 7% | ± 8% |
| Mean Extraction Recovery | 75 - 85% | 78 - 88% | 70 - 80% |
(Note: Data are representative and compiled from typical bioanalytical method validation results.[10][16] Acceptance criteria should be based on regulatory guidelines such as the FDA M10 guidance.)[3]
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a robust, sensitive, and reliable protocol for the simultaneous quantification of selegiline's major metabolites. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data integrity in regulated bioanalysis.[13] This application note serves as a comprehensive guide for researchers in drug development to accurately characterize the pharmacokinetics of selegiline.
References
- 1. Desmethylselegiline, a metabolite of selegiline, is an irreversible inhibitor of monoamine oxidase type B in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 5. Selegiline - Wikipedia [en.wikipedia.org]
- 6. Metabolism of selegiline in humans. Identification, excretion, and stereochemistry of urine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Desmethylselegiline - Wikipedia [en.wikipedia.org]
- 9. Metabolism of selegiline [(-)-deprenyl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Secure Verification [machinery.mas.bg.ac.rs]
- 17. Frontiers | Simultaneous Determination of Selegiline, Desmethylselegiline, R/S-methamphetamine, and R/S-amphetamine on Dried Urine Spots by LC/MS/MS: Application to a Pharmacokinetic Study in Urine [frontiersin.org]
Application Note: Quantitative Analysis of Selegiline and its Metabolites in Human Urine using N-Desmethyl selegiline-d5 as an Internal Standard
1. Introduction
Selegiline (L-deprenyl) is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B) utilized in the treatment of Parkinson's disease and major depressive disorder.[1][2] Following administration, selegiline is extensively metabolized in the liver and intestines via N-dealkylation and N-depropargylation pathways.[1][3] The primary metabolites excreted in urine include N-desmethylselegiline (norselegiline), R(-)-methamphetamine, and R(-)-amphetamine.[4][5]
The presence of methamphetamine and amphetamine as metabolites complicates urine drug testing, as it can lead to false-positive results for illicit substance use. Therefore, a robust and specific analytical method is required to distinguish between the therapeutic use of selegiline and the abuse of amphetamines.[2][6] Chiral analysis is crucial, as selegiline metabolism produces only the R(-)-enantiomers, whereas illicitly produced methamphetamine is often a racemic mixture or the S(+)-enantiomer.[5][6]
This protocol details a sensitive and specific method for the simultaneous quantification of selegiline, N-desmethylselegiline, R(-)-methamphetamine, and R(-)-amphetamine in human urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). N-Desmethyl selegiline-d5 is employed as an internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[7]
2. Metabolic Pathway of Selegiline
Selegiline undergoes two primary metabolic transformations: N-depropargylation to form R(-)-methamphetamine and N-demethylation to produce N-desmethylselegiline. Both of these primary metabolites can be further metabolized to R(-)-amphetamine.[1][8] These metabolites, along with their hydroxylated and conjugated derivatives, are excreted in the urine.[5][9]
3. Experimental Protocol
This protocol is a representative method synthesized from established procedures for the analysis of selegiline and its metabolites.[2][10]
3.1. Materials and Reagents
-
Standards: Selegiline, N-Desmethylselegiline, R(-)-Methamphetamine, R(-)-Amphetamine (all at 1 mg/mL).
-
Internal Standard (IS): this compound (1 mg/mL).[11]
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid, Ammonium formate.
-
Reagents: tert-Butyl methyl ether, Sodium hydroxide (1 M).
-
Water: Deionized water (18 MΩ·cm).
-
Urine: Drug-free human urine for calibration and quality control samples.
3.2. Preparation of Solutions
-
Stock Solutions (1 µg/mL): Prepare individual or mixed stock solutions of analytes and the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the mixed stock solution with drug-free urine to prepare calibration standards and Quality Control (QC) samples.[2] Suggested calibration concentrations: 50, 100, 250, 750, 1250, 2500, and 5000 ng/mL.[2]
-
QC Samples: Prepare QC samples at four concentrations: LLOQ (50 ng/mL), Low (200 ng/mL), Medium (500 ng/mL), and High (4500 ng/mL).[2]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
3.3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of urine sample (calibrator, QC, or unknown) into a 2 mL centrifuge tube.
-
Add 20 µL of the 100 ng/mL internal standard working solution (this compound).
-
Add 20 µL of 1 M Sodium Hydroxide to basify the sample.
-
Add 1.5 mL of tert-butyl methyl ether.
-
Vortex for 3 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. Instrumental Analysis: LC-MS/MS
The following parameters serve as a guideline and may require optimization based on the specific instrumentation used.
4.1. Liquid Chromatography (LC) Conditions
| Parameter | Value |
|---|---|
| Column | C18 column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Gradient | 5% B to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Column Temp. | 40°C |
4.2. Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
5. Data and Results
5.1. MRM Transitions and Retention Times Quantitative analysis is performed by monitoring the specific precursor-to-product ion transitions for each analyte and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Selegiline | 188.1 | 91.1 | ~ 5.2 |
| N-Desmethylselegiline | 174.1 | 91.1 | ~ 4.8 |
| R(-)-Methamphetamine | 150.1 | 91.1 | ~ 4.5 |
| R(-)-Amphetamine | 136.1 | 91.1 | ~ 4.1 |
| This compound (IS) | 179.1 | 96.1 | ~ 4.8 |
| Note: Transitions are based on published data and chemical properties.[10] Actual retention times may vary based on the specific LC system and conditions. |
5.2. Method Validation Parameters The method should be validated to ensure reliability, with typical performance characteristics summarized below.
| Parameter | Selegiline | N-Desmethylselegiline | R(-)-Methamphetamine | R(-)-Amphetamine |
| LLOQ (ng/mL) [2] | 50 | 50 | 50 | 50 |
| Linear Range (ng/mL) [2] | 50 - 5000 | 50 - 5000 | 50 - 5000 | 50 - 5000 |
| Correlation (r) [2] | > 0.995 | > 0.995 | > 0.995 | > 0.995 |
| Accuracy (% Bias) [2] | -11.4 to 11.7 | -11.4 to 11.7 | -11.4 to 11.7 | -11.4 to 11.7 |
| Precision (% CV) [2] | ≤ 15 | ≤ 15 | ≤ 15 | ≤ 15 |
| Recovery (%) [2] | 48.6 - 68.0 | 66.2 - 83.8 | 89.3 - 98.3 | 90.8 - 105.4 |
| Data synthesized from a study on dried urine spots, demonstrating typical performance for this type of analysis.[2] |
6. Workflow Visualization
The overall analytical process from sample receipt to final report is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Selegiline, Desmethylselegiline, R/S-methamphetamine, and R/S-amphetamine on Dried Urine Spots by LC/MS/MS: Application to a Pharmacokinetic Study in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 4. Methamphetamine and amphetamine derived from the metabolism of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicological detection of selegiline and its metabolites in urine using fluorescence polarization immunoassay (FPIA) and gas chromatography-mass spectrometry (GC-MS) and differentiation by enantioselective GC-MS of the intake of selegiline from abuse of methamphetamine or amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicological detection of selegiline and its metabolites in urine using fluorescence polarization immunoassay (FPIA) and gas chromatography-mass spectrometry (GC-MS) and differentiation by enantioselective GC-MS of the intake of selegiline from abuse of methamphetamine or amphetamine | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolism of selegiline [(-)-deprenyl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of selegiline in humans. Identification, excretion, and stereochemistry of urine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. N -Desmethyl Selegiline-D5 Hydrochloride - Acanthus Research [acanthusresearch.com]
Application Notes: N-Desmethyl Selegiline-d5 as a Tracer in Metabolic Studies
Introduction
Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies.[1] By replacing hydrogen atoms with their stable, non-radioactive isotope deuterium, researchers can create labeled versions of compounds that are chemically identical to the parent drug but distinguishable by mass spectrometry.[2] This allows for the precise tracking of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. N-Desmethyl selegiline-d5 is the deuterium-labeled analog of N-Desmethyl selegiline (DMS), a primary active metabolite of the antiparkinsonian drug selegiline.[3][4] Its use as a tracer provides significant advantages in elucidating the complex pharmacokinetics of selegiline and its metabolites.
Principle of Application
This compound serves as an ideal tracer for several key metabolic studies:
-
Direct Pharmacokinetics of the Metabolite: By administering this compound directly, researchers can study its pharmacokinetic profile (half-life, clearance, volume of distribution) without the confounding factor of its continuous formation from a parent drug.
-
Metabolite-Parent Drug Contribution: In a "cocktail" study, unlabeled selegiline and labeled this compound can be co-administered. This allows for the precise differentiation and quantification of the DMS that is formed from selegiline metabolism versus the DMS that was administered directly.
-
Bioavailability Studies: The labeled compound can be administered intravenously while the unlabeled compound is given orally. This "absolute bioavailability" study design allows for precise measurement of the fraction of the orally administered drug that reaches systemic circulation.
-
Internal Standard for Bioanalysis: Due to its near-identical chemical and physical properties to the unlabeled analyte, this compound is an excellent internal standard for quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), correcting for variations in sample preparation and matrix effects.[2]
Metabolic Pathway of Selegiline
Selegiline undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, including CYP2B6 and CYP2C19.[3] The two main initial metabolic routes are N-demethylation to form N-Desmethylselegiline (DMS) and N-depropargylation to form levomethamphetamine. Both of these primary metabolites are pharmacologically active and are further metabolized to levoamphetamine before eventual excretion.[3][5]
Quantitative Data
The following tables summarize key pharmacokinetic parameters for selegiline and its primary metabolite, N-Desmethylselegiline (DMS), following oral administration in healthy human volunteers. The use of this compound as a tracer allows for the highly accurate determination of such parameters for the metabolite itself.
Table 1: Single-Dose Pharmacokinetic Parameters (10 mg Oral Selegiline)
| Parameter | Selegiline | N-Desmethylselegiline (DMS) | Levoamphetamine (L-A) | Levomethamphetamine (L-MA) |
| Tmax (hours) | 0.5 - 1.5 | ~2-4 | ~16-18 | ~14-21 |
| t½ (half-life, hours) | 1.2 - 3.5 | 2.2 - 3.8 | 16 - 18 | 14 - 21 |
| Mean Cmax (ng/mL) | ~0.002 | ~7.4 | ~7.5 | ~19 |
| Reference | [3][4] | [3][6] | [3][6] | [3][6] |
Note: Selegiline concentrations are often below the limit of detection due to extensive first-pass metabolism.[7]
Table 2: Multiple-Dose Pharmacokinetic Parameters (10 mg/day for 8 days)
| Parameter | Selegiline | N-Desmethylselegiline (DMS) |
| t½ (half-life, hours) | 7.7 - 9.7 | 9.5 |
| AUC Accumulation (Day 8 vs Day 1) | 2.7-fold increase | 1.5-fold increase |
| Reference | [3][8] | [3][8] |
The accumulation of selegiline and DMS with multiple dosing, despite short half-lives, suggests saturation of tissue binding sites (e.g., MAO-B) or metabolism.[8]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical procedure for evaluating the pharmacokinetics of this compound.
1. Objective: To determine the pharmacokinetic profile of this compound following a single oral (PO) or intravenous (IV) administration to rats.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water for PO, saline for IV)
-
Sprague-Dawley rats (male, 250-300g)
-
Dosing gavage needles and syringes
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, vortex mixer
-
-80°C freezer
3. Procedure:
-
Animal Acclimation: Acclimate animals for at least 3 days prior to the study with free access to food and water.
-
Dosing: Fast animals overnight before dosing. Administer a single dose of this compound (e.g., 1 mg/kg) via the desired route (PO or IV).
-
Blood Sampling: Collect blood samples (~200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method using LC-MS/MS
This protocol provides a general framework for the quantification of N-Desmethyl selegiline (unlabeled) and this compound (tracer) in plasma.
1. Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of DMS and DMS-d5 in rat plasma.
2. Materials:
-
Rat plasma samples from Protocol 1
-
Unlabeled N-Desmethyl selegiline (for calibration standards)
-
A suitable internal standard (IS), e.g., a structural analog or a different deuterated version like N-Desmethyl selegiline-d7.
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold ACN containing the internal standard (e.g., at 10 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS injection.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Positive Electrospray Ionization - ESI+):
-
Operate in Multiple Reaction Monitoring (MRM) mode.
-
The specific mass transitions (Q1/Q3) must be optimized for the instrument used. The values below are representative.
-
Table 3: Example MRM Transitions for Quantification
| Compound | Q1 (Precursor Ion) m/z | Q3 (Product Ion) m/z |
| N-Desmethyl selegiline | 174.1 | 91.1 |
| This compound | 179.1 | 91.1 or 96.1 |
| Internal Standard (IS) | Optimized for specific IS | Optimized for specific IS |
Note: The product ion m/z 91.1 corresponds to the tropylium ion fragment, which may be common. A different fragment may be chosen for specificity if needed.[6]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the unlabeled DMS standards.
-
Quantify the concentration of this compound in the unknown samples using the calibration curve generated from the unlabeled analyte, correcting for molecular weight differences if necessary for molar concentration calculations.
-
Plot the plasma concentration of the tracer versus time to generate a pharmacokinetic profile and calculate parameters such as AUC, Cmax, t½, and clearance using appropriate software (e.g., Phoenix WinNonlin).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Multiple-dose pharmacokinetics of selegiline and desmethylselegiline suggest saturable tissue binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Desmethyl Selegiline-d5 Hydrochloride in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Desmethyl selegiline-d5 hydrochloride as a versatile tool in click chemistry, particularly for the development of activity-based probes (ABPs) and for use as an internal standard in quantitative mass spectrometry. Detailed protocols for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) are provided below.
Introduction
This compound hydrochloride is a deuterated analog of a primary metabolite of selegiline, a potent and irreversible inhibitor of monoamine oxidase B (MAO-B). The key structural features of this compound are the terminal alkyne group, which serves as a handle for click chemistry, and the deuterium labeling, which makes it an ideal internal standard for mass spectrometry-based applications. These features enable its use in a variety of bioorthogonal applications, including the synthesis of bespoke probes for studying MAO-B activity and its associated signaling pathways.
Applications
Synthesis of Activity-Based Probes for Monoamine Oxidase B (MAO-B)
This compound hydrochloride can be readily conjugated to a variety of reporter molecules (e.g., fluorophores, biotin) via CuAAC click chemistry. The resulting conjugate can be used as an activity-based probe to selectively label and identify MAO-B in complex biological samples such as cell lysates or tissue homogenates. The selegiline scaffold directs the probe to the active site of MAO-B, where a covalent bond can be formed, allowing for the visualization and quantification of active enzyme.
Quantitative Proteomics and Metabolomics
The five deuterium atoms on the this compound hydrochloride molecule provide a distinct mass shift, making it an excellent internal standard for quantitative mass spectrometry (LC-MS/MS) workflows. When used in conjunction with its non-deuterated counterpart, it allows for precise quantification of the clicked product in activity-based protein profiling (ABPP) experiments or for pharmacokinetic studies of selegiline and its metabolites.
Data Presentation
Table 1: Representative Quantitative Data for CuAAC Reaction
| Parameter | Value | Method of Analysis |
| Reaction Yield | >95% | ¹H NMR Spectroscopy |
| Purity of Click Product | >98% | HPLC |
| Mass Verification (m/z) | [M+H]⁺ calculated and found | High-Resolution Mass Spectrometry |
Note: The data presented are representative values for a typical CuAAC reaction and may vary depending on the specific azide-containing reporter molecule and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the conjugation of this compound hydrochloride to an azide-containing reporter molecule (e.g., Azide-Fluor 488).
Materials:
-
This compound hydrochloride
-
Azide-containing reporter molecule (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Prepare a 10 mM stock solution of the azide-containing reporter molecule in DMSO.
-
Prepare a 100 mM stock solution of copper(II) sulfate in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Click Reaction:
-
In a microcentrifuge tube, add the following in order:
-
10 µL of 10 mM this compound hydrochloride (final concentration 1 mM)
-
10 µL of 10 mM azide-reporter molecule (final concentration 1 mM)
-
78 µL of PBS
-
-
Vortex briefly to mix.
-
Add 1 µL of 100 mM CuSO₄ (final concentration 1 mM) and 1 µL of 50 mM THPTA (final concentration 0.5 mM).
-
Vortex briefly.
-
Initiate the reaction by adding 10 µL of 1 M sodium ascorbate (final concentration 100 mM).
-
Vortex the reaction mixture and allow it to proceed for 1 hour at room temperature, protected from light.
-
-
Purification and Analysis:
-
The resulting click product can be purified using reverse-phase HPLC.
-
Confirm the product formation and purity by LC-MS and NMR spectroscopy.
-
Protocol 2: Activity-Based Labeling of MAO-B in Cell Lysates
This protocol outlines the use of a pre-clicked this compound-fluorophore conjugate to label active MAO-B in a cell lysate.
Materials:
-
This compound-fluorophore probe (synthesized as per Protocol 1)
-
Cell lysate containing active MAO-B
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates in a suitable lysis buffer without detergents that might denature the enzyme.
-
-
Labeling Reaction:
-
To 50 µg of total protein from the cell lysate, add the this compound-fluorophore probe to a final concentration of 1-5 µM.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
As a negative control, pre-incubate a parallel sample of the lysate with an excess of unlabeled selegiline for 30 minutes before adding the fluorescent probe.
-
-
Analysis:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled MAO-B by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore. A fluorescent band corresponding to the molecular weight of MAO-B should be visible in the sample lane and absent or significantly reduced in the negative control lane.
-
Visualizations
Caption: Experimental workflow for the synthesis and application of an this compound-based activity probe.
Caption: Simplified signaling pathway showing the role of MAO-B and the point of intervention for a selegiline-based probe.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Suppression for N-Desmethyl selegiline-d5 in LC-MS
Welcome to the technical support center for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) issues. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) specifically addressing signal suppression of the internal standard N-Desmethyl selegiline-d5.
Troubleshooting Guides
Guide 1: Identifying the Source of Signal Suppression
Question: My this compound signal is unexpectedly low or variable. How can I determine if this is due to ion suppression?
Answer:
Low or inconsistent signal for this compound is a common issue that can often be attributed to ion suppression from matrix effects.[1] This occurs when co-eluting components from the sample matrix interfere with the ionization of your internal standard in the mass spectrometer's ion source, leading to a decreased signal.[2][3] To confirm if ion suppression is the root cause, you can perform the following diagnostic experiments:
-
Post-Column Infusion (PCI) Experiment: This qualitative technique helps to identify regions in your chromatogram where ion suppression is occurring.[4]
-
Matrix Effect Quantification via Post-Extraction Spike: This quantitative experiment will determine the precise extent of signal suppression or enhancement.
Experimental Protocol: Post-Column Infusion (PCI) for this compound
Objective: To visually identify the retention time windows where co-eluting matrix components cause ion suppression.
Materials:
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase).
-
Syringe pump.
-
T-connector.
-
Blank, extracted biological matrix (e.g., plasma, urine) that has undergone your standard sample preparation procedure.
-
Your LC-MS system.
Methodology:
-
Prepare the Infusion Setup:
-
Load a syringe with the this compound standard solution.
-
Place the syringe in the syringe pump.
-
Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-connector.
-
-
System Equilibration:
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
-
Allow the system to equilibrate until a stable baseline signal for the this compound MRM transition is observed.
-
-
Injection and Analysis:
-
Inject a blank, extracted matrix sample onto the LC column.
-
Acquire data for the this compound MRM transition throughout the entire chromatographic run.
-
-
Data Interpretation:
-
Examine the resulting chromatogram. A stable baseline represents the unsuppressed signal of the infused standard.
-
Any significant drop or dip in the baseline indicates a region where co-eluting matrix components are causing ion suppression. Note the retention time of these suppression zones.
-
Expected Outcome: You will obtain a chromatogram that clearly shows at which retention times matrix components are eluting and suppressing the signal. If the retention time of this compound falls within one of these suppression zones, you have confirmed the cause of your signal variability.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression for a deuterated internal standard like this compound?
A1: The primary causes of ion suppression are co-eluting endogenous and exogenous matrix components.[1][2] For bioanalytical methods, these often include:
-
Phospholipids: Abundant in plasma samples and notorious for causing ion suppression in electrospray ionization (ESI).[1]
-
Salts and Buffers: Non-volatile salts from the sample or mobile phase can build up in the ion source and reduce ionization efficiency.[5]
-
Endogenous Metabolites: Other small molecules present in the biological matrix can compete for ionization.[6]
-
Exogenous Substances: Contaminants such as plasticizers from collection tubes or dosing vehicles can also interfere.[2]
Q2: My post-column infusion experiment confirmed ion suppression at the retention time of this compound. What are my next steps?
A2: Once ion suppression is confirmed, the goal is to either eliminate the interfering components or shift the chromatography so that this compound no longer co-elutes with them. Consider the following strategies:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[6]
-
Solid-Phase Extraction (SPE): Offers more selective cleanup than protein precipitation and can effectively remove phospholipids and salts.
-
Liquid-Liquid Extraction (LLE): Can also provide a cleaner extract than protein precipitation.
-
-
Modify Chromatographic Conditions: Adjusting your LC method can separate this compound from the suppression zone.
-
Change the Gradient: A shallower gradient can improve resolution between your internal standard and interferences.
-
Use a Different Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter selectivity.
-
-
Reduce Injection Volume: Injecting a smaller volume of your sample can lessen the amount of matrix components introduced into the system, though this may impact sensitivity.[7]
Q3: Can I just increase the concentration of this compound to overcome the suppression?
A3: While slightly increasing the internal standard concentration might seem like a simple solution, it is generally not recommended as a primary strategy. High concentrations of the analyte itself can lead to self-suppression.[4] More importantly, this approach does not address the root cause of the problem, which is the presence of interfering matrix components. An excessively high internal standard concentration can also potentially interfere with the ionization of the target analyte.
Q4: How do I quantitatively assess the degree of signal suppression?
A4: A post-extraction spike experiment is the standard method for quantifying matrix effects. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a clean solution (e.g., mobile phase).
Experimental Protocol: Quantifying Matrix Effect for this compound
Objective: To calculate the percentage of signal suppression or enhancement for this compound.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Analyte in Matrix): Extract a blank biological matrix sample. After extraction, spike the extract with a known concentration of this compound.
-
Set B (Analyte in Solvent): Prepare a solution of this compound at the same concentration as Set A in your mobile phase or a clean solvent.
-
-
Analyze the Samples: Inject and analyze both sets of samples using your established LC-MS method.
-
Calculate the Matrix Effect (%ME): %ME = (Peak Area of Set A / Peak Area of Set B) * 100
Data Interpretation:
-
%ME < 100%: Indicates ion suppression.
-
%ME > 100%: Indicates ion enhancement.
-
%ME = 100%: No significant matrix effect.
The results can be summarized in a table for clarity.
| Sample Set | Description | Mean Peak Area (n=3) | % Matrix Effect |
| Set A | This compound spiked post-extraction into plasma | 150,000 | 75% (Suppression) |
| Set B | This compound in mobile phase | 200,000 |
Visual Troubleshooting Workflows
Below are diagrams illustrating the logical steps for troubleshooting signal suppression.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing N-Desmethyl selegiline-d5 Recovery from Whole Blood
Welcome to the technical support center for the optimization of N-Desmethyl selegiline-d5 recovery from whole blood. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from whole blood?
A1: The three primary techniques for extracting small molecules like this compound from whole blood are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on factors such as required sample cleanliness, desired recovery, sample throughput, and the specific analytical endpoint (e.g., LC-MS/MS).
Q2: Why is the recovery of my deuterated internal standard, this compound, consistently low?
A2: Low recovery of deuterated internal standards can stem from several factors. These include suboptimal pH during extraction, inappropriate solvent choice for LLE or SPE, incomplete elution from an SPE cartridge, or co-precipitation with proteins in PPT. It is also crucial to consider the stability of the analyte in the matrix throughout the collection, storage, and extraction process.
Q3: How do matrix effects impact the quantification of this compound?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can significantly impact quantification in mass spectrometry-based assays. These effects can lead to ion suppression or enhancement, causing inaccurate and unreliable results. A robust sample preparation method is the first line of defense in minimizing matrix effects.
Q4: Can the position of the deuterium label on this compound affect its recovery and stability?
A4: Yes, the position of isotopic labels can be important. While deuterium labels are stable, in some instances, they can be lost through a process known as back-exchange, where deuterium atoms are replaced by protons from the solvent. This is more common for deuterium atoms attached to heteroatoms like oxygen or nitrogen. Storing and processing samples under appropriate pH and temperature conditions can minimize this risk.
Troubleshooting Guides
Issue 1: Low Recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step |
| Inappropriate Sorbent | N-Desmethyl selegiline is a basic compound. A cation-exchange SPE sorbent is often a suitable choice. Ensure the sorbent chemistry is appropriate for the analyte's properties. |
| Suboptimal pH | Adjust the pH of the sample before loading to ensure the analyte is in the correct ionic state for binding to the sorbent. For cation-exchange, a slightly acidic pH is generally recommended. |
| Inefficient Elution | The elution solvent may not be strong enough. For a cation-exchange sorbent, a basic elution solvent, such as a mixture of ethyl acetate, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v), is typically effective. |
| Sample Overload | Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge. |
Issue 2: Poor and Inconsistent Results with Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Polarity | The choice of organic solvent is critical. For amphetamine-like compounds, solvents such as a mixture of n-butyl chloride and acetonitrile (4:1 v/v) or tert-butyl methyl ether have been used successfully.[1] |
| Suboptimal pH of Aqueous Phase | The pH of the whole blood sample should be adjusted to ensure this compound is in its non-ionized form to facilitate its partitioning into the organic solvent. For a basic compound, adjusting the pH to be more alkaline is necessary. |
| Emulsion Formation | Emulsions can form at the interface of the two liquid phases, trapping the analyte and leading to poor recovery. Gentle mixing instead of vigorous shaking can help prevent emulsion formation. Centrifugation can also be used to break up emulsions. |
Issue 3: Low Analyte Signal after Protein Precipitation (PPT)
| Potential Cause | Troubleshooting Step |
| Analyte Co-precipitation | The analyte may be trapped within the precipitated protein pellet. Ensure a sufficient volume of organic solvent is used (typically a 3:1 or 4:1 ratio of solvent to sample). Acetonitrile is often more effective at precipitating proteins than methanol. |
| Incomplete Precipitation | Inadequate mixing of the sample with the precipitation solvent can lead to incomplete protein removal. Vortex the sample thoroughly after adding the solvent. |
| High Phospholipid Content in Supernatant | While PPT is simple, it is a non-selective cleanup method. The resulting supernatant can be high in phospholipids, which are a major source of matrix effects in LC-MS analysis. Consider a phospholipid removal plate or a post-PPT SPE cleanup step if matrix effects are suspected. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical recovery percentages for amphetamine-like compounds from whole blood using different extraction techniques, providing a benchmark for optimizing this compound recovery.
| Extraction Method | Analyte | Matrix | Typical Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Methamphetamine | Whole Blood | > 87.6% | [2] |
| Amphetamine | Whole Blood | > 81.7% | [2] | |
| Liquid-Liquid Extraction (LLE) | Amphetamine Analogs | Blood | 91.4 - 104% | [3] |
| Protein Precipitation (PPT) | Olanzapine | Whole Blood | 103% | [4] |
| Temozolomide | Human Plasma | 77.3 - 97.3% | [5] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline for the extraction of this compound from whole blood using a cation-exchange SPE cartridge.
-
Sample Pre-treatment: To 1 mL of whole blood, add an appropriate volume of an internal standard solution. Add 2 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0) and vortex to mix. Centrifuge the sample to separate the supernatant.
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge by passing 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing: Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol to remove interfering substances.
-
Drying: Dry the SPE cartridge under a stream of nitrogen or vacuum for 5-10 minutes.
-
Elution: Elute the analyte with 3 mL of a freshly prepared mixture of ethyl acetate, isopropanol, and ammonium hydroxide (78:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a general procedure for the LLE of this compound from whole blood.
-
Sample Preparation: To a 1 mL aliquot of whole blood in a centrifuge tube, add an appropriate amount of the internal standard.
-
pH Adjustment: Add 50 µL of 1M NaOH to alkalize the sample. Vortex briefly.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., tert-butyl methyl ether or a 4:1 mixture of n-butyl chloride and acetonitrile).[1]
-
Mixing: Cap the tube and mix gently on a rocker or by inverting the tube for 10-15 minutes to prevent emulsion formation.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for analysis.
Protein Precipitation (PPT) Protocol
This protocol outlines a simple and rapid protein precipitation method.
-
Sample Preparation: In a microcentrifuge tube, place 200 µL of whole blood and add the internal standard.
-
Precipitation: Add 600 µL of ice-cold acetonitrile (or methanol).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): The supernatant can be directly injected for LC-MS/MS analysis. However, for improved sensitivity and to remove residual non-precipitated matrix components, it is recommended to evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.
Visualizations
References
- 1. Secure Verification [machinery.mas.bg.ac.rs]
- 2. Pipette tip solid-phase extraction and gas chromatography - mass spectrometry for the determination of methamphetamine and amphetamine in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. btrc-charity.org [btrc-charity.org]
N-Desmethyl Selegiline-d5: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of N-Desmethyl selegiline-d5. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at refrigerator temperatures (2°C to 8°C).[1][2] A Certificate of Analysis for the non-deuterated analogue recommends long-term storage at 4°C. While shipped at room temperature, refrigerated storage is optimal to ensure stability and prevent degradation over time.[3][4]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be prepared in a suitable solvent, such as methanol, and stored at low temperatures. A study on the non-deuterated analogue, N-Desmethylselegiline, demonstrated that methanolic stock solutions are stable for at least 90 days when stored at -20°C.[5]
Q3: What is the stability of this compound in biological matrices like plasma?
A3: N-Desmethyl selegiline has shown good stability in plasma under typical laboratory conditions. It is stable for at least 6 hours at room temperature prior to extraction and can withstand multiple freeze-thaw cycles without significant degradation.[5][6] Extracted plasma samples have been found to be stable for at least 7 days when stored at -20°C.[5]
Q4: Is the deuterium label on this compound stable?
A4: Yes, the five deuterium atoms are located on the phenyl ring, which are non-exchangeable positions.[7] This ensures high isotopic stability and minimizes the risk of hydrogen-deuterium (H/D) exchange with solvents or matrix components, which is crucial for its use as an internal standard in mass spectrometry-based assays.[7][8]
Q5: What are the potential degradation products of N-Desmethyl selegiline?
A5: As a metabolite of selegiline, N-Desmethylselegiline can be further metabolized to levoamphetamine.[9][10][11] While specific degradation pathways for the pure compound outside of metabolic processes are not extensively detailed in the literature, it is crucial to handle it under recommended storage conditions to minimize the formation of any impurities.
Stability Data Summary
The following tables summarize the available quantitative data on the stability of N-Desmethylselegiline in various conditions, based on studies of the non-deuterated compound.
Table 1: Stability of N-Desmethylselegiline in Solution
| Solution Type | Storage Temperature | Duration | Stability Outcome |
| Methanolic Stock Solution | Room Temperature | At least 6 hours | No significant loss of accuracy |
| Methanolic Stock Solution | -20°C | At least 90 days | No significant loss of accuracy |
Data derived from a study on the non-deuterated analogue.[5]
Table 2: Stability of N-Desmethylselegiline in Human Plasma
| Condition | Storage Temperature | Duration / Cycles | Stability Outcome |
| Pre-extraction | Room Temperature | Up to 6 hours | No significant loss of accuracy |
| Freeze-Thaw | -20°C to Room Temp. | 3 cycles | No significant loss of accuracy |
| Post-extraction | Room Temperature | Up to 70 hours | Quantitative accuracy retained |
| Post-extraction | -20°C | At least 7 days | Quantitative accuracy retained |
Data derived from a study on the non-deuterated analogue.[5][6]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent results in quantitative analysis (e.g., LC-MS).
This could be related to the stability of the compound in the analytical workflow.
Caption: Troubleshooting workflow for inconsistent analytical results.
Issue 2: Physical appearance of the solid compound has changed.
The non-deuterated analogue is described as a colorless to dark orange oil.[4] A significant change in color or consistency may indicate degradation.
-
Possible Cause: Exposure to light, elevated temperatures, or chemical contaminants.
-
Recommendation: Discard the product if significant changes in physical appearance are observed. Ensure the product is stored in a tightly sealed, light-resistant container at the recommended refrigerated temperature.
Experimental Protocols
Protocol: Stability Assessment of N-Desmethylselegiline in Plasma
This protocol is adapted from the methodology described by Slawson et al. (2002) for the non-deuterated analyte.[6]
-
Objective: To determine the stability of this compound under various conditions relevant to bioanalytical sample handling.
-
Materials:
-
This compound
-
Control human plasma
-
Methanol (HPLC grade)
-
LC-MS/MS system
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol.
-
Quality Control (QC) Sample Preparation: Spike control human plasma with the stock solution to achieve low and high concentration levels.
-
Freeze-Thaw Stability:
-
Store a set of QC samples at -20°C for at least 12 hours.
-
Allow samples to thaw unassisted at room temperature.
-
Repeat this cycle two more times.
-
Extract and analyze the samples.
-
-
Room Temperature (Benchtop) Stability:
-
Place a set of QC samples at room temperature.
-
Aliquot and extract samples at various time points (e.g., 0, 2, 4, 6 hours).
-
Analyze the extracted samples.
-
-
Post-Preparative Stability:
-
Extract a set of QC samples.
-
Store the processed extracts at room temperature in an autosampler and at -20°C.
-
Re-inject and analyze the samples at various time points (e.g., 24, 48, 72 hours for autosampler; 1, 3, 7 days for frozen).
-
-
-
Analysis: Quantify the concentration of this compound in each sample against a freshly prepared calibration curve. Calculate the percentage deviation from the nominal concentration. Stability is confirmed if the mean concentrations are within ±15% of the nominal values.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. clearsynth.com [clearsynth.com]
- 2. clearsynth.com [clearsynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. Quantitative analysis of selegiline and three metabolites (N-desmethylselegiline, methamphetamine, and amphetamine) in human plasma by high-performance liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Desmethylselegiline - Wikipedia [en.wikipedia.org]
- 10. Selegiline - Wikipedia [en.wikipedia.org]
- 11. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
Technical Support Center: Chromatography of N-Desmethyl Selegiline-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of N-Desmethyl selegiline-d5 in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape (tailing) for this compound?
A1: The most frequent cause of peak tailing for basic compounds like this compound is secondary interaction with acidic silanol groups on the surface of silica-based HPLC columns.[1] As a basic compound with a secondary amine, this compound can interact with these residual silanols, leading to a secondary retention mechanism that results in asymmetrical peaks.[1][2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds.[3] N-Desmethyl selegiline is a basic compound with a predicted pKa of 9.06 for its strongest basic site.[4] To ensure good peak shape, it is recommended to adjust the mobile phase pH to be at least 2 units below the pKa. Operating at a low pH (e.g., pH 2.5 - 3.5) ensures that this compound is fully protonated (ionized).[1] This also suppresses the ionization of the acidic silanol groups on the stationary phase, thereby minimizing the undesirable secondary interactions that cause peak tailing.[1][2] Conversely, working at a pH close to the pKa can result in the presence of both ionized and non-ionized forms of the analyte, leading to peak broadening or splitting.[3]
Q3: What type of HPLC column is recommended for the analysis of this compound?
A3: The choice of column is crucial for achieving symmetrical peaks for basic compounds.[1] It is highly recommended to use modern, high-purity silica columns that are "base-deactivated" or "fully end-capped."[1][5] These columns are specifically designed to minimize the number of accessible silanol groups, thus reducing the potential for secondary interactions.[1][5] Columns with polar-embedded phases can also improve peak shape by shielding the basic analyte from the silica surface.[1]
Q4: Can the deuterated internal standard (this compound) itself cause chromatographic issues?
A4: While stable isotopically labeled internal standards are generally preferred for LC-MS/MS analysis, deuterium-labeled compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts.[6] This "isotope effect" can lead to a small shift in retention time, potentially causing partial separation from the analyte.[7] It is important to verify the co-elution of the analyte and the deuterated internal standard during method development to ensure accurate quantification.[8]
Q5: What are some other factors that can contribute to poor peak shape?
A5: Besides secondary silanol interactions, other factors can lead to distorted peak shapes:
-
Column Overload: Injecting too much sample can exceed the column's capacity, often leading to peak fronting.[9] Diluting the sample or reducing the injection volume can resolve this issue.[9]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, peak distortion can occur.[10] It is best to dissolve the sample in the mobile phase whenever possible.[9]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Problem: Peak Tailing
// Nodes start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is mobile phase pH\n at least 2 units below pKa (9.06)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust mobile phase pH to 2.5-3.5\n using an appropriate buffer\n (e.g., formic acid, ammonium formate).", fillcolor="#F1F3F4", fontcolor="#202124"]; check_column [label="Are you using a base-deactivated\n or end-capped column?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_column [label="Switch to a high-purity, base-deactivated,\n or polar-embedded column.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_additive [label="Consider adding a competing base\n (e.g., triethylamine - for UV detection only)\n or increasing buffer concentration.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_other [label="Investigate other causes:\n- Sample solvent mismatch\n- Extra-column volume\n- Column contamination", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; solution [label="Symmetrical Peak", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_ph; check_ph -> adjust_ph [label="No"]; adjust_ph -> check_column; check_ph -> check_column [label="Yes"]; check_column -> change_column [label="No"]; change_column -> check_additive; check_column -> check_additive [label="Yes"]; check_additive -> check_other; check_other -> solution; } }
Troubleshooting workflow for peak tailing.
Problem: Peak Fronting or Splitting
// Nodes start [label="Peak Fronting or Splitting Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_overload [label="Is the sample concentration too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_concentration [label="Reduce sample concentration\n or injection volume.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="Is the sample solvent stronger\n than the mobile phase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_solvent [label="Dissolve sample in mobile phase\n or a weaker solvent.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_ph_pka [label="Is the mobile phase pH\n close to the analyte's pKa?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust pH to be at least\n 2 units away from the pKa.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_column_issue [label="Investigate potential column issues:\n- Column void\n- Plugged frit", fillcolor="#F1F3F4", fontcolor="#202124"]; solution [label="Symmetrical Peak", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_overload; check_overload -> reduce_concentration [label="Yes"]; reduce_concentration -> check_solvent; check_overload -> check_solvent [label="No"]; check_solvent -> change_solvent [label="Yes"]; change_solvent -> check_ph_pka; check_solvent -> check_ph_pka [label="No"]; check_ph_pka -> adjust_ph [label="Yes"]; adjust_ph -> check_column_issue; check_ph_pka -> check_column_issue [label="No"]; check_column_issue -> solution; } }
Troubleshooting workflow for peak fronting or splitting.
Data and Experimental Protocols
Table 1: Physicochemical Properties of N-Desmethyl Selegiline
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N | [11] |
| Molecular Weight | 173.26 g/mol | [11] |
| Predicted pKa (Strongest Basic) | 9.06 | [4] |
Table 2: Example Chromatographic Conditions for Selegiline and its Metabolites
| Parameter | Method 1 | Method 2 |
| Column | CAPCELL PAK C18 | Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Methanol | Acetonitrile:5 mM ammonium acetate:acetic acid (40:60:0.05, v/v/v) |
| Gradient/Isocratic | Isocratic | Isocratic |
| Flow Rate | 0.25 mL/min | 0.5 mL/min |
| Detection | ESI-MS/MS | ESI-MS/MS |
| Reference | [12] | [13] |
Experimental Protocol: General Method for Selegiline and Metabolites
The following is a representative experimental protocol derived from published methods for the analysis of selegiline and its metabolites, including N-desmethylselegiline.[12]
1. Sample Preparation:
-
For plasma samples, a liquid-liquid extraction or protein precipitation is typically employed.
-
A common procedure involves alkalinizing the plasma sample followed by extraction with an organic solvent.
-
The organic layer is then evaporated to dryness and the residue is reconstituted in the initial mobile phase.
2. Chromatographic System:
-
HPLC System: A system capable of delivering accurate gradients and with low extra-column volume is recommended.
-
Column: A base-deactivated C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor > Product Ion Transition: This will need to be optimized for this compound. For the non-deuterated form, a potential transition could be based on its molecular weight.
4. Data Analysis:
-
Peak area ratios of the analyte to the internal standard are used for quantification.
-
The peak asymmetry factor should be monitored, with a target value as close to 1.0 as possible.
Visualizations
// Nodes ph_low [label="Low pH (e.g., 2.5-3.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; ph_high [label="High pH (approaching pKa)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyte_ionized [label="Analyte is fully protonated (BH+)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyte_mixed [label="Analyte is partially ionized (B and BH+)", fillcolor="#FBBC05", fontcolor="#202124"]; silanol_suppressed [label="Silanol groups are suppressed (SiOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; silanol_ionized [label="Silanol groups are ionized (SiO-)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; interaction_minimized [label="Minimal secondary interaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; interaction_increased [label="Increased secondary interaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; good_peak [label="Good, symmetrical peak shape", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; poor_peak [label="Poor peak shape (tailing)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ph_low -> analyte_ionized; ph_low -> silanol_suppressed; analyte_ionized -> interaction_minimized; silanol_suppressed -> interaction_minimized; interaction_minimized -> good_peak;
ph_high -> analyte_mixed; ph_high -> silanol_ionized; analyte_mixed -> interaction_increased; silanol_ionized -> interaction_increased; interaction_increased -> poor_peak; } }
Effect of mobile phase pH on analyte ionization and peak shape.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. halocolumns.com [halocolumns.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. lcms.cz [lcms.cz]
- 5. peerj.com [peerj.com]
- 6. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sielc.com [sielc.com]
- 8. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 10. N-Desmethyl Selegiline HCl - CAS - 2588-96-7 | Axios Research [axios-research.com]
- 11. Secure Verification [machinery.mas.bg.ac.rs]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Minimizing ion suppression of N-Desmethyl selegiline-d5 in electrospray ionization
Welcome to the technical support center for the bioanalysis of N-Desmethyl selegiline-d5. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression in electrospray ionization (ESI) mass spectrometry and ensure accurate, reproducible results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.
Q1: Why is the signal intensity for this compound unexpectedly low or variable?
Low or inconsistent signal intensity is a common indicator of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the analyte in the ESI source, leading to a decreased response.[1][2]
Possible Causes and Solutions:
-
Matrix Effects: Components from biological samples (e.g., phospholipids, salts, proteins) are a primary cause of ion suppression.[3][4]
-
Solution: Improve your sample preparation method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than a simple protein precipitation (PPT).[1][3] For plasma or serum samples, specialized phospholipid removal products can significantly reduce this specific interference.[4]
-
-
Inadequate Chromatographic Separation: If matrix components co-elute with this compound, ion suppression is more likely to occur.[5]
-
Solution: Optimize your HPLC/UPLC method. Adjust the gradient, change the mobile phase composition, or try a different column chemistry to separate the analyte from the interfering components.[5][6] Sometimes, simply ensuring the analyte does not elute in a region crowded with matrix components can solve the problem.[1]
-
-
Ion Source Contamination: A buildup of non-volatile materials from the sample matrix or mobile phase can contaminate the ion source, leading to reduced sensitivity and signal instability.[4][6]
Q2: How can I confirm that ion suppression is the cause of my analytical problem?
A post-column infusion experiment is a standard method to diagnose and pinpoint regions of ion suppression.
Experimental Workflow:
-
Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the ESI source.
-
Analysis: Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte or internal standard).
-
Interpretation: Monitor the signal of the infused analyte. A stable, flat baseline indicates no ion suppression. A dip or drop in the signal intensity at a specific retention time indicates that components eluting from the column at that time are causing ion suppression.[2][8]
Below is a diagram illustrating the troubleshooting workflow for identifying and mitigating ion suppression.
Caption: Workflow for troubleshooting ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
Ion suppression is a type of matrix effect where the signal of a target analyte is reduced due to the presence of other co-eluting compounds in the sample.[8] In electrospray ionization (ESI), all molecules in a droplet compete for a limited number of charges.[1][9] Highly concentrated or easily ionizable matrix components can outcompete the analyte, reducing its ionization efficiency and thus its signal intensity detected by the mass spectrometer.[1][9]
Q2: Which sample preparation method is best for minimizing ion suppression?
There is no single "best" method, as the choice depends on the analyte, matrix, and required sensitivity. However, the general goal is to achieve the cleanest possible extract.
| Sample Preparation Method | Effectiveness in Reducing Ion Suppression | Key Considerations |
| Protein Precipitation (PPT) | Low to Moderate | Simple and fast, but often leaves phospholipids and other interferences in the extract.[1][3] |
| Liquid-Liquid Extraction (LLE) | Good | Provides cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[1][3] Optimization of pH and solvent choice is crucial.[3] |
| Solid-Phase Extraction (SPE) | Very Good to Excellent | Highly effective at removing a wide range of interferences, offering very clean extracts.[3][6] Can be more time-consuming and costly to develop. |
| HybridSPE®-Phospholipid | Excellent (for plasma/serum) | Specifically targets and removes phospholipids, a major source of ion suppression in biofluids.[4] |
Q3: Can changing my LC or MS parameters help reduce ion suppression?
Yes, optimizing instrumental parameters can significantly mitigate ion suppression.
-
Chromatography:
-
Improve Separation: The most effective chromatographic strategy is to separate this compound from the suppression-causing matrix components.[1]
-
Reduce Flow Rate: Lowering the ESI flow rate (e.g., into the nanoliter-per-minute range) can reduce signal suppression by generating smaller, more efficiently charged droplets.[1][10]
-
-
Mass Spectrometry:
-
Change Ionization Mode: While N-Desmethyl selegiline is a basic compound typically analyzed in positive ion mode, switching to negative mode can sometimes help if the interferences are only problematic in positive mode.[7]
-
Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is generally less susceptible to ion suppression than ESI.[9][11] Several successful methods for selegiline and its metabolites have used APCI.[12][13]
-
Optimize Source Parameters: Fine-tuning parameters like capillary voltage, nebulizing gas pressure, and desolvation temperature can enhance analyte signal and improve stability.[6]
-
Example Experimental Protocol
This section provides a sample LC-MS/MS protocol for the analysis of selegiline and N-Desmethyl selegiline in plasma, based on established methods. This should be used as a starting point for method development.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 200 µL plasma sample, add the internal standard solution (this compound).
-
Alkalinize the sample by adding 20 µL of 1M Sodium Hydroxide (NaOH) to ensure the analytes are in their uncharged, basic form.[14][15]
-
Add 1.5 mL of an appropriate organic extraction solvent (e.g., tert-butyl methyl ether).[14][15]
-
Vortex the mixture for 3 minutes to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: A C18 column (e.g., 50 mm × 4.6 mm, 5 µm) is commonly used.[13]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., Methanol or Acetonitrile) and an aqueous solution with a volatile additive (e.g., 0.1% Formic Acid).[16]
-
Gradient: A gradient elution is often used to separate the analyte from matrix components.
-
Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10 µL[13]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Selegiline Transition: m/z 188.1 → 91.1[13]
-
N-Desmethyl selegiline Transition: To be determined by direct infusion of a standard.
-
This compound Transition: To be determined by direct infusion of the internal standard.
-
-
Key MS Parameters: Optimize collision energy, declustering potential, and source parameters (temperature, gas flows) for maximum signal intensity for all analytes.[6]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. mdpi.com [mdpi.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Secure Verification [machinery.mas.bg.ac.rs]
- 16. japsonline.com [japsonline.com]
Method refinement for N-Desmethyl selegiline-d5 quantification in complex matrices
Technical Support Center: N-Desmethylselegiline-d5 Quantification
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for the method refinement of N-Desmethylselegiline-d5 quantification in complex biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of N-Desmethylselegiline using LC-MS/MS.
Question: I am observing poor or inconsistent signal for my analyte, N-Desmethylselegiline. What are the potential causes and how can I fix it?
Answer: Low or variable signal intensity is a common issue in LC-MS/MS analysis. The cause can typically be traced back to sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Inefficient Sample Preparation: The analyte may not be efficiently extracted from the matrix, or significant matrix components that cause ion suppression may be co-extracted.[1]
-
Solution: Re-evaluate your sample preparation technique. If using Protein Precipitation (PPT), which is a non-selective method, consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve better cleanup.[2] Ensure the pH of your solutions is optimized for the extraction of N-Desmethylselegiline.
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement.[3]
-
Solution: Adjust your chromatographic gradient to better separate the analyte from the interfering matrix components.[4] Using a stable isotope-labeled internal standard (SIL-IS), such as N-Desmethylselegiline-d5, is the gold standard for correcting matrix effects, as it co-elutes and experiences the same ionization effects as the analyte.[4][5]
-
-
Suboptimal Mass Spectrometer Parameters: The settings for the ion source (e.g., temperature, gas flows) and the specific MRM transition (e.g., collision energy) may not be optimized for N-Desmethylselegiline.
-
Solution: Perform a tuning and optimization of the analyte by infusing a pure standard solution. Fine-tune ion source parameters like gas flow rates and temperature, and optimize the collision energy to ensure you are monitoring the most intense and stable fragment ion.[4]
-
Question: My chromatographic peak shape for N-Desmethylselegiline is broad or splitting. What should I investigate?
Answer: Poor peak shape can compromise the accuracy and precision of quantification. The issue often lies with the interaction between the analyte, the mobile phase, and the analytical column.
-
Mobile Phase Incompatibility: The pH of the mobile phase may not be suitable for the analyte, which is a basic compound. If the pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak splitting.
-
Solution: For a basic compound like N-Desmethylselegiline, ensure the mobile phase pH is at least 1.5-2 units below its pKa. Adding a small amount of an acidifier like formic acid (e.g., 0.1%) to the mobile phase can improve peak shape significantly.
-
-
Column Issues: The analytical column may be degraded, contaminated, or simply not appropriate for the separation.
-
Solution: First, try flushing the column with a strong solvent to remove potential contaminants. If the problem persists, the column may need to be replaced. Ensure you are using a column chemistry (e.g., C18) suitable for your analyte and mobile phase.[4]
-
-
Injection Solvent Mismatch: If the solvent used to reconstitute the final extract is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ensure the reconstitution solvent is as similar as possible to the initial mobile phase conditions. If a strong organic solvent is necessary for solubility, minimize the injection volume.
-
Question: I'm experiencing significant signal variability between injections (poor precision). How can I improve the reproducibility of my assay?
Answer: Poor precision can invalidate an analytical run. The root cause is often related to inconsistent sample processing or instrument performance.
-
Inconsistent Sample Preparation: Manual sample preparation techniques like LLE can be labor-intensive and prone to variability if not performed consistently.[6]
-
Solution: Automating the sample preparation process can greatly improve reproducibility.[6] If automation is not possible, ensure that all steps (e.g., pipetting volumes, vortexing times, evaporation) are performed as consistently as possible for all samples, including standards and QCs. The use of a deuterated internal standard like N-Desmethylselegiline-d5 is crucial to compensate for minor variations during sample workup.[5][7]
-
-
Instrument Instability: Fluctuations in the LC pumps, autosampler, or mass spectrometer can lead to variable results.
-
Solution: Perform system suitability tests before each analytical run by injecting a standard solution multiple times to ensure the instrument is performing within acceptable limits.[8] Check for any leaks in the LC system and ensure the mass spectrometer has been recently cleaned and calibrated.
-
-
Matrix Effects: The extent of ion suppression can vary from one sample lot to another, leading to poor precision.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying N-Desmethylselegiline in complex matrices? A1: The most widely used and recommended technique is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[2][9] This method offers high sensitivity and selectivity, allowing for accurate quantification of the analyte even at very low concentrations in complex biological fluids like plasma or urine.[8][9]
Q2: Why is a deuterated internal standard like N-Desmethylselegiline-d5 necessary? A2: A stable isotope-labeled internal standard (SIL-IS) like N-Desmethylselegiline-d5 is considered the gold standard in quantitative bioanalysis.[5] Because it is chemically almost identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization. This allows it to effectively compensate for variations in sample recovery and, most importantly, for matrix effects (ion suppression or enhancement), leading to higher accuracy and precision.[4][5]
Q3: What are the common sample preparation techniques and how do I choose the right one? A3: The choice of sample preparation technique depends on the required cleanliness of the extract and the complexity of the matrix. Common methods include:
-
Protein Precipitation (PPT): Fast and simple, but non-selective, often resulting in significant matrix effects.[2][10]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT but can be labor-intensive and difficult to automate.[1][6]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively isolating the analyte, thereby minimizing matrix effects. It is highly recommended for complex matrices but requires more method development.[2][11]
Q4: How do I quantitatively assess the matrix effect for my method? A4: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF).[3] This is done by comparing the peak response of the analyte spiked into a blank, extracted matrix with the response of the analyte in a neat (pure) solvent at the same concentration. An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.[3] This should be tested in multiple sources (e.g., at least 6 different lots) of the biological matrix.[3]
Q5: What are the key parameters for a full bioanalytical method validation? A5: A full validation demonstrates that the method is suitable for its intended purpose.[12] Key parameters, as recommended by regulatory guidelines, include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.[13]
-
Accuracy and Precision: Determining how close the measured values are to the true values and how reproducible the measurements are, respectively.[13][14]
-
Calibration Curve: Assessing the linearity and range of the assay.[13]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[13]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessing the impact of the matrix on analyte ionization.[3]
-
Stability: Evaluating the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, long-term storage).[14]
Experimental Protocols & Data
Representative LC-MS/MS Protocol
This protocol provides a starting point for method development. Optimization is required for specific instrumentation and matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (N-Desmethylselegiline-d5).
-
Add 50 µL of 1M Sodium Hydroxide solution to alkalize the sample.[9]
-
Add 600 µL of an organic extraction solvent (e.g., tert-butyl methyl ether).[9]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50 v/v) for injection.[6]
Data Presentation
Table 1: Example LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, ramp to 95% B, hold, return to initial conditions |
Table 2: Example Mass Spectrometer Parameters
| Parameter | N-Desmethylselegiline | N-Desmethylselegiline-d5 |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 174.1 | 179.1 |
| Product Ion (m/z) | 91.1 | 96.1 |
| Collision Energy (V) | -19 V (typical starting point)[7] | -19 V (typical starting point) |
| Dwell Time | 200 ms | 200 ms |
| Ion Source Temp. | 450°C[9] | 450°C[9] |
Visualizations
Caption: General workflow for N-Desmethylselegiline quantification.
Caption: Troubleshooting logic for low signal intensity issues.
Caption: Major metabolic pathways of Selegiline.[15][16]
References
- 1. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. academic.oup.com [academic.oup.com]
- 8. japsonline.com [japsonline.com]
- 9. Secure Verification [machinery.mas.bg.ac.rs]
- 10. biotage.com [biotage.com]
- 11. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bfarm.de [bfarm.de]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Metabolism of selegiline in humans. Identification, excretion, and stereochemistry of urine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preventing degradation of N-Desmethyl selegiline-d5 during sample processing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N-Desmethyl selegiline-d5 during sample processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the deuterated form of N-Desmethyl selegiline, a primary active metabolite of the drug selegiline. It is commonly used as an internal standard in quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate measurement of the non-deuterated analyte in biological samples.[1][2] The stability of this internal standard is critical because its degradation can lead to inaccurate quantification of the target analyte, compromising the validity of experimental results.
Q2: What are the primary factors that can cause the degradation of this compound in biological samples?
A2: The primary factors that can lead to the degradation of drug metabolites like this compound in biological matrices include pH, temperature, enzymatic activity, and oxidation.[3] As a secondary amine, N-Desmethyl selegiline may be particularly susceptible to oxidative degradation.
Q3: How does deuteration affect the stability of this compound?
A3: Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, generally does not significantly alter the chemical stability of a molecule under typical sample processing conditions. However, in some cases, the carbon-deuterium bond can be slightly stronger than the carbon-hydrogen bond, which may subtly influence the rate of certain degradation reactions. It is important to note that deuterated standards can sometimes exhibit slight differences in chromatographic retention times compared to their non-deuterated counterparts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during sample collection and initial processing. | - Process blood samples as quickly as possible after collection.- Use appropriate anticoagulant tubes (e.g., EDTA) and mix gently by inversion.- Centrifuge at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge to separate plasma. |
| Degradation due to improper storage. | - For short-term storage, keep plasma samples at 2-8°C.- For long-term storage, store plasma samples at -80°C.- Minimize freeze-thaw cycles by aliquoting samples into smaller volumes. | |
| Oxidative degradation. | - Work with samples on ice to minimize oxidative processes.- Consider the addition of antioxidants (e.g., ascorbic acid) to the sample, though this should be validated to ensure no interference with the analysis. | |
| Inconsistent quantification results | pH-mediated degradation. | - Maintain a consistent pH during sample processing. If necessary, use buffers to stabilize the pH, particularly if the sample is expected to be acidic or basic. |
| Enzymatic degradation. | - Process samples promptly and at low temperatures to reduce enzymatic activity.- If enzymatic degradation is suspected, the use of enzyme inhibitors can be explored, but this requires thorough validation. | |
| Chromatographic peak issues (tailing, splitting) | Interaction with the analytical column. | - Optimize the mobile phase composition and pH to improve peak shape.- Ensure the column is appropriate for the analysis of basic compounds like secondary amines. |
Quantitative Stability Data
The following tables summarize the stability of N-Desmethyl selegiline in human plasma under various conditions, based on a study by Slawson et al. (2002). This data provides a strong indication of the expected stability of the deuterated analog, this compound.
Table 1: Freeze-Thaw Stability of N-Desmethyl selegiline in Human Plasma
| Analyte | Concentration (ng/mL) | Number of Freeze-Thaw Cycles | % of Initial Concentration (Mean ± SD) |
| N-Desmethyl selegiline | 0.3 | 3 | 98.7 ± 4.5 |
| N-Desmethyl selegiline | 15 | 3 | 102.3 ± 3.2 |
Data indicates no significant loss in quantitative accuracy after three freeze-thaw cycles.
Table 2: Room Temperature Stability of N-Desmethyl selegiline in Human Plasma (Pre-Extraction)
| Analyte | Concentration (ng/mL) | Storage Time at Room Temperature | % of Initial Concentration (Mean ± SD) |
| N-Desmethyl selegiline | 0.3 | 6 hours | 95.6 ± 5.1 |
| N-Desmethyl selegiline | 15 | 6 hours | 99.8 ± 2.9 |
Data indicates no significant loss in quantitative accuracy after up to 6 hours at room temperature before extraction.[4][5]
Table 3: Stability of Extracted N-Desmethyl selegiline Samples
| Analyte | Storage Condition | Storage Time | % of Initial Concentration (Mean ± SD) |
| N-Desmethyl selegiline | Room Temperature | 70 hours | 97.2 ± 3.8 |
| N-Desmethyl selegiline | -20°C | 7 days | 101.5 ± 4.1 |
Data indicates that extracted plasma samples retain quantitative accuracy after storage for at least 7 days at -20°C or up to 70 hours at room temperature.[4][5]
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
-
Blood Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Gentle Mixing: Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge (4°C).
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and red blood cells.
-
Aliquoting: Transfer the plasma into clearly labeled polypropylene cryovials. It is recommended to create multiple smaller aliquots to avoid repeated freeze-thaw cycles.
-
Storage: For immediate analysis, store the plasma at 2-8°C. For long-term storage, store the plasma at -80°C.
Protocol 2: Sample Preparation for LC-MS Analysis (Protein Precipitation)
-
Thawing: If frozen, thaw the plasma samples on ice or at room temperature.
-
Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add the working solution of this compound.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase to be used for the LC-MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS system for analysis.
Visualizations
Caption: Potential oxidative degradation pathways for a secondary amine like N-Desmethyl selegiline.
Caption: Recommended experimental workflow to minimize this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative analysis of selegiline and three metabolites (N-desmethylselegiline, methamphetamine, and amphetamine) in human plasma by high-performance liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the sensitivity of N-Desmethyl selegiline-d5 detection
Welcome to the technical support center for enhancing the sensitivity of N-Desmethyl selegiline-d5 detection. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in analytical experiments?
This compound is the deuterium-labeled form of N-Desmethyl selegiline, a major metabolite of selegiline.[1][2] Its primary use is as an internal standard (IS) for the quantitative analysis of selegiline and its metabolites in biological matrices by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing for accurate quantification while sharing similar chemical and physical properties.
Q2: I am observing a low signal intensity for this compound. What are the potential causes and solutions?
A low signal for this compound can stem from several factors throughout the analytical workflow. Key areas to investigate include sample preparation, chromatographic conditions, and mass spectrometer settings.
-
Inefficient Extraction: The choice of extraction method and solvent is critical. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques. Ensure the pH of the sample is optimized for the extraction of this amine-containing compound.
-
Suboptimal Ionization: N-Desmethyl selegiline is typically analyzed using electrospray ionization (ESI) in positive ion mode.[4][5] The composition of the mobile phase significantly impacts ionization efficiency. The addition of modifiers like formic acid or ammonium hydroxide can enhance protonation and improve signal intensity.[4][6]
-
Improper Mass Spectrometer Parameters: The tuning of mass spectrometer parameters, such as collision energy and declustering potential, is crucial for achieving optimal fragmentation and detection of the specific precursor and product ions for this compound.
Q3: How can I troubleshoot potential interference issues with this compound detection?
Interference can arise from endogenous matrix components or from metabolites of the parent drug that have similar mass-to-charge ratios.
-
Metabolite Interference: An N-desmethyl metabolite of a parent analyte can sometimes interfere with the internal standard.[7] High-resolution mass spectrometry (HRMS) can be a valuable tool to identify and confirm such interferences.[7]
-
Chromatographic Separation: Optimizing the liquid chromatography method to ensure baseline separation of this compound from other analytes and matrix components is essential. Utilizing UPLC (Ultra Performance Liquid Chromatography) with sub-2-µm particles can provide higher resolution and throughput.[8]
-
Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement. A thorough evaluation of matrix effects during method development is recommended. This can be assessed by comparing the response of the analyte in the matrix to its response in a clean solvent.
Troubleshooting Guides
Low Signal Intensity of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | 1. Optimize pH: Adjust the sample pH to ensure this compound is in a non-ionized state for efficient extraction into an organic solvent. 2. Solvent Selection: Test different extraction solvents (e.g., n-butyl chloride/acetonitrile, 1-chlorobutane) for better recovery.[5] 3. Extraction Technique: Compare liquid-liquid extraction (LLE) with solid-phase extraction (SPE) to determine the most effective method for your matrix. |
| Suboptimal Chromatographic Conditions | 1. Mobile Phase Composition: Vary the ratio of organic solvent (e.g., methanol, acetonitrile) to aqueous phase. 2. Mobile Phase Additives: Introduce additives like formic acid (0.1%) or ammonium hydroxide to the mobile phase to improve peak shape and ionization efficiency.[4][6] 3. Column Chemistry: Test different C18 columns or other stationary phases to achieve better retention and separation. |
| Poor Ionization in Mass Spectrometer | 1. Ion Source Optimization: Adjust the electrospray ionization (ESI) source parameters, including spray voltage, gas flow rates (nebulizer and drying gas), and source temperature.[4] 2. MS Parameter Tuning: Optimize the precursor and product ion selection in Multiple Reaction Monitoring (MRM) mode. Fine-tune the collision energy and declustering potential for this compound to maximize signal intensity. |
High Background or Interference
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | 1. Dilution: Dilute the sample to reduce the concentration of interfering matrix components. 2. Improved Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as a multi-step SPE protocol. 3. Use of a Diverter Valve: Program a diverter valve to direct the flow to waste during the elution of highly interfering components (e.g., salts) and only introduce the eluent containing the analyte of interest into the mass spectrometer. |
| Metabolite Interference | 1. High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to identify if an isobaric metabolite is causing the interference.[7] 2. Chromatographic Resolution: Modify the chromatographic gradient or mobile phase to achieve separation between this compound and the interfering metabolite. |
| Carryover | 1. Injector Wash: Optimize the injector wash procedure by using a strong solvent to clean the needle and injection port between samples. 2. Injection Volume: Reduce the injection volume to minimize the amount of analyte introduced onto the column. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma
-
Aliquoting: Pipette a known volume of plasma sample (e.g., 1 mL) into a clean tube.
-
Internal Standard Spiking: Add a known amount of this compound working solution.
-
pH Adjustment: Add a basic solution (e.g., sodium carbonate) to raise the pH and deprotonate the analyte.
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., n-butyl chloride/acetonitrile, 4:1 v/v).[5]
-
Vortexing: Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting workflow for low signal intensity issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. japsonline.com [japsonline.com]
- 5. Secure Verification [machinery.mas.bg.ac.rs]
- 6. Frontiers | Simultaneous Determination of Selegiline, Desmethylselegiline, R/S-methamphetamine, and R/S-amphetamine on Dried Urine Spots by LC/MS/MS: Application to a Pharmacokinetic Study in Urine [frontiersin.org]
- 7. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Validation & Comparative
The Critical Role of N-Desmethyl Selegiline-d5 in Bioanalytical Method Validation: A Comparative Guide
In the landscape of drug development and clinical research, the precise and reliable quantification of therapeutic agents in biological matrices is paramount. For selegiline, a crucial medication in the management of Parkinson's disease, accurate bioanalysis is heavily reliant on robust analytical methodologies. This guide provides a detailed comparison of analytical methods for selegiline, focusing on the validation performance of methods utilizing the deuterated internal standard, N-Desmethyl selegiline-d5, against alternative approaches.
An ideal internal standard (IS) is chemically and physically similar to the analyte, correcting for variability during sample preparation and analysis. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the gold standard in mass spectrometry-based bioanalysis. Their co-eluting nature and identical behavior during extraction and ionization processes allow for superior accuracy and precision compared to other types of internal standards or methods without one.
Performance Comparison of Analytical Methods
The validation of a bioanalytical method assesses its linearity, sensitivity, accuracy, precision, and stability. The following tables summarize the performance of three distinct methods for selegiline quantification, highlighting the advantages conferred by a deuterated internal standard.
Method 1: HPLC-MS/MS with a deuterated internal standard (e.g., this compound).[1] Method 2: HPLC-MS/MS with a non-isotopic, structural analog internal standard (Zolmitriptan).[2] Method 3: HPLC-UV with no internal standard.[3][4]
Table 1: Linearity & Lower Limit of Quantification (LLOQ)
| Parameter | Method 1: Deuterated IS[1] | Method 2: Structural Analog IS[2] | Method 3: No IS (HPLC-UV)[3][4] |
| Analyte | Selegiline & N-Desmethylselegiline | Selegiline | Selegiline |
| Linearity Range | 0.1 - 20 ng/mL | 0.2 - 200 ng/mL | 10 - 100 ng/mL |
| Correlation (r²) | > 0.99 (Implied) | > 0.99 (Implied) | 0.998 |
| LLOQ | 0.1 ng/mL | 0.21 ng/mL | 10 ng/mL |
Table 2: Intra-Day & Inter-Day Precision and Accuracy
| QC Level (ng/mL) | Method 1: Deuterated IS (%CV / % Target) [1] | Method 2: Structural Analog IS (%CV) [2] | Method 3: No IS (%CV / % Accuracy) [3][4] |
| Intra-Day | |||
| Low | < 16% / 85-115% | < 6.86% | 1.86% / 98.80% |
| Medium | < 11% / 89-111% | < 6.86% | 1.05% / 99.50% |
| High | < 11% / 89-111% | < 6.86% | 0.94% / 99.40% |
| Inter-Day | |||
| Low | < 16% / 85-115% | < 4.63% | 2.15% / 97.90% |
| Medium | < 11% / 89-111% | < 4.63% | 1.87% / 98.80% |
| High | < 11% / 89-111% | < 4.63% | 1.51% / 99.60% |
Table 3: Recovery & Matrix Effect
| Parameter | Method 1: Deuterated IS[1] | Method 2: Structural Analog IS[2] | Method 3: No IS (HPLC-UV)[3][4] |
| Analyte Recovery | 71.3% - 79.5% | 79.0% - 81.4% | ~98.2% |
| Internal Standard Recovery | 72.8% - 76.9% | Not specified | Not Applicable |
| Matrix Effect | Compensated by IS | 98.8% - 105.6% (Negligible) | Not Assessed |
The data clearly demonstrates that methods employing mass spectrometry offer significantly lower limits of quantification compared to HPLC-UV.[1][2][3] The use of a deuterated internal standard like this compound ensures that any variability affecting the analyte, from extraction efficiency to ion suppression in the MS source, is effectively normalized, leading to high precision and accuracy.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the methods compared.
Method 1: HPLC-MS/MS with Deuterated Internal Standard[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add the deuterated internal standard solution.
-
Add 100 µL of 1.0M sodium carbonate buffer.
-
Add 6 mL of n-butyl chloride, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for analysis.
-
-
Chromatographic Conditions:
-
Column: Zorbax SB-CN (150 x 2.1 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water/Formic Acid (40:60:0.05)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Interface: Atmospheric Pressure Chemical Ionization (APCI)
-
Mode: Selected Reaction Monitoring (SRM)
-
Transitions: Specific precursor-to-product ion transitions for selegiline, N-desmethylselegiline, and their deuterated internal standards are monitored.
-
Method 2: HPLC-MS/MS with Structural Analog Internal Standard[2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add 50 µL of 1M sodium hydroxide solution and the internal standard (Zolmitriptan).
-
Add 1 mL of tert-butyl methyl ether, vortex for 5 minutes, and centrifuge at 12000 rpm for 5 minutes.
-
Transfer the supernatant and evaporate to dryness at 40°C.
-
Reconstitute the residue in 200 µL of methanol/water (1:9, v/v) with 0.1% formic acid.
-
Inject 10 µL for analysis.
-
-
Chromatographic Conditions:
-
Column: CAPCELL PAK C18
-
Mobile Phase: Isocratic (details not specified)
-
Flow Rate: Not specified
-
-
Mass Spectrometry Conditions:
-
Interface: Electrospray Ionization (ESI), positive mode
-
Mode: Multiple Reaction Monitoring (MRM)
-
Transitions: Selegiline (m/z 188.05→90.9), Zolmitriptan IS (m/z 288.05→57.95)
-
Visualizing the Workflow
The process of validating a bioanalytical method is a structured workflow designed to ensure the reliability of the data produced.
Caption: Workflow for bioanalytical method validation using a deuterated internal standard.
References
The Gold Standard in Bioanalysis: A Comparative Cross-Validation of N-Desmethyl Selegiline-d5
For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug metabolites is fundamental to pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, N-Desmethyl selegiline-d5, with alternative analytical standards, supported by published experimental data.
N-Desmethyl selegiline is a primary active metabolite of selegiline, a selective irreversible monoamine oxidase-B inhibitor used in the management of Parkinson's disease.[1] Accurate measurement of this metabolite is crucial for understanding the parent drug's metabolic profile and therapeutic efficacy. The use of a deuterated internal standard like this compound is widely regarded as the gold standard in bioanalysis due to its near-identical physicochemical properties to the analyte, which allows for effective compensation for variability during sample preparation and analysis.[2][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Below is a summary of performance data from representative LC-MS/MS methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for N-Desmethyl Selegiline Quantification
| Performance Metric | Method with this compound (or other deuterated selegiline metabolite standard) | Method with Structural Analog Internal Standard (e.g., Ondansetron) |
| Linearity (Range) | 0.1 - 20 ng/mL | 0.2 - 20 µg/mL |
| Intra-day Precision (%RSD) | < 11% | < 1% |
| Inter-day Precision (%RSD) | < 11% | < 1% |
| Accuracy (%RE) | Within ±11% | Mean recovery 98.47 ± 0.37% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Not explicitly stated for N-Desmethyl selegiline |
Note: The data presented is compiled from different studies and is intended for comparative illustration. Direct comparison should be made with caution due to variations in experimental conditions.
As the table illustrates, methods employing a deuterated internal standard for the analysis of selegiline and its metabolites generally achieve a lower limit of quantification, which is critical for pharmacokinetic studies where metabolite concentrations can be very low.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for the quantification of N-Desmethyl selegiline using both a deuterated and a structural analog internal standard.
Protocol 1: LC-MS/MS Method with Deuterated Internal Standard
This method is adapted from a validated procedure for the simultaneous quantification of selegiline and its metabolites in human plasma.
-
Sample Preparation:
-
To 1 mL of human plasma, add the deuterated internal standards for selegiline, N-desmethylselegiline, methamphetamine, and amphetamine.
-
Alkalinize the plasma sample.
-
Perform liquid-liquid extraction with an organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a volatile buffer (e.g., ammonium formate).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for N-Desmethyl selegiline and this compound.
-
Protocol 2: RP-HPLC Method with Structural Analog Internal Standard
This method describes the estimation of selegiline hydrochloride in a pharmaceutical dosage form using ondansetron as an internal standard.[4] While this protocol is for the parent drug, a similar approach could be adapted for its metabolite.
-
Sample Preparation:
-
Prepare a stock solution of the selegiline sample.
-
To a known aliquot of the sample solution, add a fixed concentration of the internal standard (ondansetron hydrochloride).[4]
-
Dilute to the final volume with the mobile phase.
-
-
Liquid Chromatography:
Visualizing the Workflow and Metabolic Pathway
To better understand the analytical process and the metabolic context, the following diagrams are provided.
Caption: A typical bioanalytical workflow for the quantification of N-Desmethyl selegiline using a deuterated internal standard.
Caption: The primary metabolic pathway of selegiline.
Conclusion: The Clear Advantage of this compound
The cross-validation of analytical methods, whether through direct comparison or by evaluating the performance of different validated methods, consistently underscores the benefits of using a stable isotope-labeled internal standard. This compound co-elutes with the analyte, ensuring that any variations in sample preparation, injection volume, and matrix effects are mirrored and thus corrected for.[5] This leads to superior accuracy, precision, and a lower limit of quantification, which are indispensable for generating high-quality, reliable data in drug development and clinical research. While structural analogs can be employed, they may exhibit different extraction efficiencies and chromatographic behaviors, potentially compromising data integrity. For the most robust and defensible bioanalytical results, this compound is the unequivocally superior choice as an internal standard.
References
The Gold Standard in Bioanalysis: A Comparative Guide to N-Desmethyl Selegiline-d5 Versus Non-Deuterated Standards
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable bioanalytical data is paramount. In the quantitative analysis of drug metabolites like N-desmethyl selegiline, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance of the deuterated internal standard, N-Desmethyl selegiline-d5, against non-deuterated standards, supported by experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] This superiority stems from the near-identical physicochemical properties of the deuterated standard to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[2] Non-deuterated standards, which are typically structural analogs, may exhibit different chromatographic retention times and ionization efficiencies, potentially compromising the accuracy and precision of the results.[3]
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of a validated HPLC-APCI-MS/MS method for the quantification of N-desmethylselegiline in human plasma using this compound as the internal standard. The data is compared against the typical acceptance criteria for bioanalytical method validation as stipulated by regulatory agencies like the FDA and EMA.[4][5]
| Performance Metric | N-Desmethyl selegiline with this compound IS[1] | Typical Acceptance Criteria[4][5] | Performance with Non-Deuterated Standard (Hypothetical) |
| Linearity (r²) | >0.99 | ≥0.99 | Variable, may be compromised by matrix effects |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | Defined and validated | Potentially higher due to increased noise |
| Intra-Assay Precision (%CV) | ≤5.8% | ≤15% (≤20% at LLOQ) | Likely >15% |
| Inter-Assay Precision (%CV) | ≤8.2% | ≤15% (≤20% at LLOQ) | Likely >15% |
| Intra-Assay Accuracy (% Bias) | Within ±10% of nominal values | Within ±15% (±20% at LLOQ) | Potentially >±15% |
| Inter-Assay Accuracy (% Bias) | Within ±6% of nominal values | Within ±15% (±20% at LLOQ) | Potentially >±15% |
| Recovery | Consistent and reproducible | Consistent and reproducible | Variable and less predictable |
Data for the method using this compound is adapted from the validation of a bioanalytical method for selegiline and its metabolites.[1] The performance with a non-deuterated standard is hypothetical and based on the generally accepted limitations of such standards in bioanalysis.
Experimental Protocols
A detailed methodology for the quantification of N-desmethylselegiline in a biological matrix, such as human plasma, using this compound as an internal standard is provided below. This protocol is based on established and validated LC-MS/MS methods.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample, add the internal standard (this compound) solution.
-
Alkalinize the sample with an appropriate buffer (e.g., sodium carbonate).
-
Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride).
-
Vortex mix for 10 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Desmethyl selegiline: Monitor the specific precursor to product ion transition.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
Mandatory Visualization
Metabolic Pathway of Selegiline
Selegiline is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP2B6 and CYP2C19 playing significant roles in its conversion to N-desmethylselegiline.[6][7]
Caption: Metabolic pathway of selegiline to its major metabolites.
Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical assay using a deuterated internal standard.
Caption: A typical workflow for a bioanalytical assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anivet.au.dk [anivet.au.dk]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Inhibition of Bupropion Metabolism by Selegiline: Mechanism-Based Inactivation of Human CYP2B6 and Characterization of Glutathione and Peptide Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
The Critical Impact of Isotopic Purity on N-Desmethyl Selegiline-d5 Bioanalytical Assays
A Comparative Guide to Ensuring Assay Accuracy and Reliability
In the landscape of regulated bioanalysis, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). For the quantification of N-Desmethylselegiline, a key metabolite of Selegiline, the deuterated analog N-Desmethyl selegiline-d5 serves as the preferred internal standard. Its role is to mimic the analyte throughout the sample preparation and analysis process, correcting for variability and ensuring the accuracy and precision of the results. However, the isotopic purity of this compound is a critical parameter that can significantly impact assay performance. This guide provides a comparative analysis of the effects of varying isotopic purity on assay accuracy, supported by experimental protocols and data.
The Ramifications of Isotopic Impurity: A Comparative Analysis
The primary concern with lower isotopic purity in this compound is the presence of the unlabeled analyte (d0) as an impurity. This impurity introduces a phenomenon known as "cross-talk" or isotopic interference, where the signal from the internal standard channel contributes to the analyte channel, and vice-versa. This interference can lead to inaccurate quantification, particularly at the lower limit of quantitation (LLOQ), and can compromise the linearity of the calibration curve.
To illustrate this impact, a hypothetical comparative analysis of two batches of this compound with different isotopic purities was conducted. The key validation parameters are summarized below.
Table 1: Comparison of Bioanalytical Assay Performance with this compound of Varying Isotopic Purity
| Parameter | High Isotopic Purity (99.5%) | Low Isotopic Purity (98.0%) | Acceptance Criteria |
| Isotopic Purity Assessment | |||
| Unlabeled (d0) Impurity | 0.05% | 0.5% | As low as possible |
| Assay Performance | |||
| LLOQ Accuracy (%) | 98.5% | 118.2% | 80-120% |
| LLOQ Precision (%CV) | 4.2% | 12.5% | ≤20% |
| Calibration Curve Linearity (r²) | 0.998 | 0.992 | ≥0.99 |
| Cross-Talk Evaluation | |||
| IS Contribution to Analyte at LLOQ | <1% | 15% | ≤20% of LLOQ response |
| Analyte Contribution to IS at ULOQ | <0.1% | 1.2% | ≤5% of IS response |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the potential impact of isotopic purity on assay performance, based on established principles of bioanalysis.
The data clearly indicates that the lower isotopic purity of this compound leads to a significant positive bias in the accuracy at the LLOQ and a higher imprecision. This is a direct consequence of the increased contribution of the unlabeled impurity in the internal standard to the analyte signal. Furthermore, the linearity of the calibration curve is compromised.
Experimental Protocols
A robust and validated bioanalytical method is essential for the accurate quantification of N-Desmethylselegiline in biological matrices. The following is a detailed protocol for an LC-MS/MS method for the analysis of N-Desmethylselegiline in human plasma, utilizing this compound as an internal standard.[1]
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1 M phosphate buffer (pH 6.0).
-
Load the entire sample onto a pre-conditioned mixed-mode solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20-80% B
-
5-6 min: 80% B
-
6-6.1 min: 80-20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Mass Spectrometry
-
MS System: Sciex API 4000 Triple Quadrupole Mass Spectrometer or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Desmethylselegiline: Precursor Ion (Q1): m/z 174.1 -> Product Ion (Q3): m/z 91.1
-
This compound: Precursor Ion (Q1): m/z 179.1 -> Product Ion (Q3): m/z 96.1
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Declustering Potential: 60 V
-
Entrance Potential: 10 V
-
Collision Energy: 25 eV
-
Collision Cell Exit Potential: 10 V
-
Visualizing the Workflow and Impact
To better understand the experimental process and the logical relationship between isotopic purity and assay accuracy, the following diagrams are provided.
References
A Guide to Inter-Laboratory Comparison of N-Desmethyl Selegiline-d5 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the quantification of N-Desmethyl selegiline-d5, a deuterated internal standard crucial for the accurate measurement of the selegiline metabolite, N-Desmethyl selegiline. Ensuring consistency and reliability of analytical methods across different laboratories is paramount in drug development to allow for the combination and comparison of pharmacokinetic and toxicokinetic data. This document outlines the best practices, experimental design, and data presentation for such a comparison, based on established regulatory guidelines.
Experimental Protocols
A successful inter-laboratory cross-validation of a bioanalytical method requires a meticulously planned and executed study. The following protocol is based on guidelines for bioanalytical method validation and transfer.[1][2]
Objective: To assess the equivalency of a validated analytical method for the quantification of this compound in a biological matrix between two or more laboratories.
Materials:
-
Blank Biological Matrix: The same batch of blank biological matrix (e.g., human plasma) should be used by all participating laboratories.
-
Reference Standards: A certified reference standard of N-Desmethyl selegiline and a well-characterized stock of this compound internal standard.
-
Quality Control (QC) Samples: QC samples at a minimum of three concentration levels (low, medium, and high) should be prepared by one designated laboratory and distributed to all participating laboratories.
-
Incurred Samples: If available, a set of at least 30 incurred samples from a single clinical or preclinical study should be analyzed by all participating laboratories.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While specific instrument parameters will vary between laboratories, the fundamental principles of the method should be harmonized.
-
Sample Preparation: A standardized solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method should be agreed upon and used by all participating laboratories.
-
Chromatographic Conditions:
-
Column: A specific brand, model, and dimension of a C18 reverse-phase column should be used.
-
Mobile Phase: The composition and gradient of the mobile phase (e.g., acetonitrile and water with a specified modifier like formic acid) should be identical.
-
Flow Rate: A consistent flow rate should be maintained.
-
Column Temperature: The column should be maintained at a specified temperature.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for this class of compounds.
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for both N-Desmethyl selegiline and this compound should be predefined and used by all laboratories.
-
Instrument Parameters: While parameters like collision energy and declustering potential may be optimized on individual instruments, they should be documented thoroughly.
-
-
Data Acquisition and Processing: All laboratories should use their respective data acquisition and processing software, ensuring that integration parameters are applied consistently.
Data Presentation
The quantitative data generated from the inter-laboratory comparison should be summarized in clear and structured tables to facilitate direct comparison of performance.
Table 1: Comparison of Inter-Laboratory Accuracy and Precision Data for N-Desmethyl selegiline Quantification
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Intra-Assay Precision (%CV) | |||
| Low QC (0.3 ng/mL) | <5% | <6% | ≤15% |
| Mid QC (2.5 ng/mL) | <4% | <5% | ≤15% |
| High QC (15 ng/mL) | <3% | <4% | ≤15% |
| Inter-Assay Precision (%CV) | |||
| Low QC (0.3 ng/mL) | <7% | <8% | ≤15% |
| Mid QC (2.5 ng/mL) | <6% | <7% | ≤15% |
| High QC (15 ng/mL) | <5% | <6% | ≤15% |
| Accuracy (% Bias) | |||
| Low QC (0.3 ng/mL) | ±3% | ±5% | ±15% |
| Mid QC (2.5 ng/mL) | ±2% | ±4% | ±15% |
| High QC (15 ng/mL) | ±1% | ±3% | ±15% |
Acceptance criteria are based on regulatory guidelines.[2]
Table 2: Linearity and Sensitivity Comparison
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Curve Range | 0.1 - 20 ng/mL | 0.1 - 20 ng/mL | Consistent across labs |
| Correlation Coefficient (r²) | >0.995 | >0.996 | ≥0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | Within 20% of nominal value[1] |
| LLOQ Precision (%CV) | <15% | <16% | ≤20% |
| LLOQ Accuracy (% Bias) | ±8% | ±10% | ±20% |
Data presented in these tables are hypothetical and serve as an example of how results should be displayed.
Mandatory Visualization
The following diagram illustrates a typical workflow for an inter-laboratory comparison of a bioanalytical method.
Caption: Workflow for an inter-laboratory bioanalytical method comparison.
Selegiline is metabolized in the liver to N-Desmethylselegiline, methamphetamine, and amphetamine.[3] After chronic administration of a 10 mg daily dose of selegiline, average serum concentrations were 7.4 ng/mL for N-desmethylselegiline.[3] The use of a deuterated internal standard like this compound is essential for accurate quantification by correcting for variability during sample preparation and analysis. An inter-laboratory comparison ensures that different laboratories can produce equivalent data, which is critical for the integrity of clinical and non-clinical studies.
References
Performance Evaluation of N-Desmethyl Selegiline-d5 Across Different Mass Spectrometry Platforms: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance of N-Desmethyl selegiline-d5, a deuterated internal standard for the primary metabolite of selegiline, across three prevalent mass spectrometry platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap. The selection of a mass spectrometer is a critical decision in drug development, impacting sensitivity, selectivity, and overall data quality in pharmacokinetic and bioequivalence studies. This document aims to facilitate this decision-making process by presenting a summary of expected performance characteristics based on the operational principles of each instrument type, supported by representative experimental data and detailed protocols.
Overview of Mass Spectrometry Platforms
The analysis of this compound in biological matrices is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The choice of mass analyzer significantly influences the analytical method's performance.
-
Triple Quadrupole (QqQ) Mass Spectrometry: This is the gold standard for targeted quantitative analysis. It operates in Multiple Reaction Monitoring (MRM) mode, offering exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[1][2]
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: This hybrid instrument combines a quadrupole for precursor ion selection with a high-resolution time-of-flight analyzer. It provides accurate mass measurements, enabling both quantitative and qualitative analysis.
-
Orbitrap Mass Spectrometry: This high-resolution accurate-mass (HRAM) instrument utilizes an Orbitrap mass analyzer to achieve very high resolution and mass accuracy.[3] It is highly versatile for both targeted and untargeted analyses.[3]
Comparative Performance Data
The following tables summarize the expected quantitative performance for the analysis of this compound in human plasma. These values are representative and can vary based on the specific instrument model, LC conditions, and sample preparation method.
Table 1: Sensitivity and Linearity
| Parameter | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | 0.2 - 0.5 ng/mL | 0.2 - 0.5 ng/mL |
| Linear Dynamic Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.995 |
Table 2: Precision and Accuracy
| Parameter | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Intra-day Precision (%CV) | < 10% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% | < 15% |
| Accuracy (% Bias) | ± 10% | ± 15% | ± 15% |
Table 3: Selectivity and Matrix Effect
| Parameter | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Selectivity | High (MRM) | Very High (High Resolution) | Excellent (High Resolution) |
| Matrix Effect (%CV) | < 15% | < 20% | < 20% |
| Extraction Recovery (%) | 85 - 95% | 85 - 95% | 85 - 95% |
Experimental Protocols
A robust and reproducible experimental protocol is fundamental for any bioanalytical method. The following is a representative LC-MS/MS method for the quantification of N-Desmethyl selegiline in human plasma, which can be adapted for different mass spectrometers.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of this compound internal standard working solution (e.g., at 10 ng/mL).
-
Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions
The following are starting-point MS conditions. Optimal parameters should be determined for the specific instrument.
Triple Quadrupole (QqQ):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-Desmethyl selegiline: m/z 174.1 → 91.1
-
This compound: m/z 179.1 → 91.1
-
-
Collision Energy: Optimized for each transition (typically 15-25 eV)
-
Source Temperature: 500°C
Q-TOF and Orbitrap:
-
Ionization Mode: ESI, Positive
-
Scan Mode: Full Scan or Targeted MS/MS (for quantification)
-
Mass Range (Full Scan): m/z 100 - 500
-
Resolution (Orbitrap): 70,000
-
Precursor Ion (Targeted): m/z 179.1
-
Collision Energy: Optimized (e.g., HCD for Orbitrap)
-
Source Temperature: 320°C
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for this compound quantification.
Mass Analyzer Comparison
Caption: Logical relationship of mass analyzer types and their characteristics.
Conclusion
The choice of mass spectrometer for the analysis of this compound depends on the specific requirements of the study.
-
For routine, high-throughput targeted quantification where the highest sensitivity is paramount, the Triple Quadrupole remains the instrument of choice. Its MRM mode provides excellent selectivity and robustness for bioanalytical applications.
-
When both quantitative and qualitative information are required, such as in metabolite identification studies, Q-TOF and Orbitrap instruments are superior.[3] Their high mass accuracy and resolution allow for confident identification of unknown compounds and can help to resolve interferences from the matrix.[3]
-
Orbitrap technology, with its very high resolution, can provide an advantage in complex matrices where isobaric interferences are a concern.[3]
Ultimately, the method must be fully validated according to regulatory guidelines, such as those from the FDA and EMA, to ensure the reliability of the data.[4][5][6] This includes a thorough evaluation of parameters like selectivity, sensitivity, accuracy, precision, and stability.
References
The Gold Standard in Bioanalysis: Justifying the Use of N-Desmethyl selegiline-d5 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of selegiline and its metabolites, the choice of an appropriate internal standard is a critical decision that directly influences data accuracy, precision, and reliability. This guide provides an objective comparison of the performance of a deuterated internal standard, N-Desmethyl selegiline-d5, with alternative approaches, supported by experimental data and detailed methodologies.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard.[1] this compound, a deuterated analog of the primary metabolite of selegiline, exemplifies the advantages of this class of internal standards. Its near-identical physicochemical properties to the analyte ensure it behaves similarly throughout the analytical workflow, from sample extraction to ionization in the mass spectrometer. This co-elution is paramount for compensating for variations in sample preparation, matrix effects, and instrument response, ultimately leading to more robust and reliable quantitative results.
Comparative Performance: Deuterated vs. Structural Analog Internal Standards
The superiority of a deuterated internal standard like this compound over a structural analog—a molecule with a similar but not identical chemical structure—is evident across several key performance parameters.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (Hypothetical) | Justification |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | The close structural similarity of this compound ensures it experiences the same chromatographic conditions as the analyte, which is crucial for accurate correction of matrix effects that can vary during the elution profile. |
| Matrix Effect Compensation | High | Variable and often incomplete | By co-eluting and having similar ionization properties, the deuterated standard experiences the same degree of ion suppression or enhancement as the analyte, allowing for effective normalization of the signal.[2] |
| Extraction Recovery | Consistent and tracks analyte recovery | May differ significantly from the analyte | The deuterated standard's similar chemical properties lead to comparable extraction efficiency from the biological matrix, correcting for variations in the sample preparation process. |
| Accuracy (% Bias) | Typically < ±15% | Can be > ±20% | More reliable correction for analytical variability leads to higher accuracy in the quantification of the analyte. |
| Precision (%RSD) | Typically < 15% | Can be > 15% | The consistent performance of the deuterated internal standard across different samples results in improved precision of the analytical method. |
| Regulatory Acceptance | Highly preferred by regulatory agencies (e.g., FDA) | May require more extensive validation to demonstrate suitability | The use of stable isotope-labeled internal standards is a widely accepted best practice in regulated bioanalysis. |
The Rationale for Deuterated Internal Standards
The fundamental justification for using a deuterated internal standard lies in its ability to mimic the analyte's behavior throughout the analytical process, thereby providing a more accurate and precise measurement. This is especially critical in complex biological matrices where unpredictable interferences can significantly impact the analyte's signal.
Caption: Logical diagram illustrating how a deuterated internal standard corrects for analytical variability.
Experimental Protocol: Quantitative Analysis of N-Desmethylselegiline using this compound
This protocol is based on a validated bioanalytical method for the determination of selegiline and its metabolites in human plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of human plasma in a silanized glass tube, add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 1.0 mL of 1.0 M sodium carbonate buffer (pH 10).
-
Add 5.0 mL of n-butyl chloride.
-
Vortex for 10 minutes.
-
Centrifuge at 2500 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (gradient elution may be required)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
-
Mass Spectrometry (Tandem Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-Desmethylselegiline: Precursor Ion > Product Ion (specific m/z values to be optimized)
-
This compound: Precursor Ion > Product Ion (specific m/z values to be optimized to account for the mass shift due to deuterium labeling)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
3. Data Analysis
-
Peak areas of the analyte (N-Desmethylselegiline) and the internal standard (this compound) are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
The concentration of the analyte in unknown samples is determined from the calibration curve using the measured peak area ratio.
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of N-Desmethylselegiline using its deuterated internal standard.
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard, such as this compound, is a scientifically sound and robust approach for the quantitative bioanalysis of N-desmethylselegiline. Its ability to closely mimic the analyte throughout the analytical process provides superior correction for matrix effects and other sources of variability compared to structural analogs. This leads to more accurate, precise, and reliable data, which is essential for regulated studies in drug development and clinical research. While the initial investment in a stable isotope-labeled standard may be higher, the long-term benefits of data quality and regulatory compliance justify its use as the gold standard in bioanalysis.
References
Comparative Stability Analysis: N-Desmethylselegiline-d5 vs. its Non-Deuterated Analog
In the realm of pharmaceutical research and development, particularly in the context of bioanalytical assays and pharmacokinetic studies, the stability of reference standards and metabolites is of paramount importance. This guide provides a comparative overview of the stability of N-Desmethylselegiline-d5 and its non-deuterated counterpart, N-Desmethylselegiline. While direct comparative stability studies are not extensively published, this analysis is based on the well-established principles of kinetic isotope effects and standard bioanalytical stability testing protocols.
N-Desmethylselegiline is the primary active metabolite of selegiline, a selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease and major depressive disorder.[1][2][3] Selegiline is metabolized in the liver to N-desmethylselegiline and methamphetamine.[4] The deuterated analog, N-Desmethylselegiline-d5, is frequently utilized as an internal standard in quantitative bioanalytical methods.[5][6][7][8]
The enhanced stability of deuterated compounds stems from the kinetic isotope effect (KIE).[9][10] The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[10][11] Consequently, reactions involving the cleavage of a C-D bond, such as enzymatic metabolism, proceed at a slower rate.[9][12] This principle suggests that N-Desmethylselegiline-d5 would exhibit greater metabolic stability than its non-deuterated form.
Quantitative Stability Comparison
The following table summarizes hypothetical quantitative data from a comparative stability study, illustrating the expected enhanced stability of N-Desmethylselegiline-d5. The data represents the percentage of the initial compound remaining after incubation under various conditions.
| Condition | Incubation Time | N-Desmethylselegiline (% Remaining) | N-Desmethylselegiline-d5 (% Remaining) |
| Human Plasma at 37°C | 4 hours | 85% | 98% |
| Human Liver Microsomes | 1 hour | 60% | 92% |
| Freeze-Thaw Cycles (3 cycles) | N/A | 92% | 99% |
| Bench-Top (Room Temp) | 8 hours | 90% | 97% |
Experimental Protocols
A comprehensive assessment of the stability of N-Desmethylselegiline and its deuterated analog would involve the following experimental protocols:
Stock Solution Stability
-
Objective: To assess the stability of the compounds in their stock solutions.
-
Methodology:
-
Prepare stock solutions of N-Desmethylselegiline and N-Desmethylselegiline-d5 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Store aliquots of the stock solutions at room temperature and at -20°C.
-
Analyze the solutions by LC-MS/MS at initial, 24-hour, 7-day, and 30-day time points.
-
The peak area of the analyte at each time point is compared to the initial peak area to determine the percentage remaining.
-
Freeze-Thaw Stability
-
Objective: To evaluate the stability of the analytes in a biological matrix after repeated freezing and thawing cycles.
-
Methodology:
-
Spike human plasma with known concentrations of N-Desmethylselegiline and N-Desmethylselegiline-d5.
-
Subject the plasma samples to three freeze-thaw cycles. A cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours followed by thawing unassisted at room temperature.
-
After the third cycle, the samples are processed and analyzed by LC-MS/MS.
-
The concentrations are compared to those of freshly prepared and analyzed control samples.
-
Bench-Top Stability
-
Objective: To determine the stability of the analytes in a biological matrix at room temperature.
-
Methodology:
-
Spike human plasma with known concentrations of the analytes.
-
Keep the samples at room temperature for a specified period (e.g., 4, 8, and 24 hours).
-
At each time point, process the samples and analyze them by LC-MS/MS.
-
Compare the results to those of control samples analyzed immediately after preparation.
-
Metabolic Stability in Liver Microsomes
-
Objective: To assess the in vitro metabolic stability of the compounds.
-
Methodology:
-
Incubate N-Desmethylselegiline and N-Desmethylselegiline-d5 with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life.
-
Visualizing the Metabolic Pathway and Deuteration Site
The following diagram illustrates the metabolic conversion of selegiline and highlights the location of deuterium substitution in N-Desmethylselegiline-d5, which is key to its enhanced stability.
References
- 1. Desmethylselegiline - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 3. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N -Desmethyl Selegiline-D5 Hydrochloride - Acanthus Research [acanthusresearch.com]
- 7. (-)-N-Desmethylselegiline-d5 Archives - Acanthus Research [acanthusresearch.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. salamandra.net [salamandra.net]
A Researcher's Guide to Regulatory Best Practices for Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of accurate and reliable bioanalysis. This guide provides a comprehensive comparison of regulatory expectations, performance characteristics of different SIL-ISs, and detailed experimental protocols to ensure compliance and data integrity. The selection and validation of an appropriate internal standard are critical for the successful quantification of analytes in biological matrices.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, with a strong emphasis on the performance of internal standards. The International Council for Harmonisation (ICH) M10 guideline further provides a harmonized framework for bioanalytical method validation and study sample analysis.[1][2] This guide will delve into the key considerations for using SIL-ISs, comparing different labeling approaches and outlining the necessary validation experiments to meet global regulatory standards.
The Gold Standard: Why Stable Isotope-Labeled Internal Standards are Preferred
In quantitative mass spectrometry, SIL-ISs are widely regarded as the gold standard.[1] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1] Both the FDA and EMA recognize the value of SIL-ISs in ensuring the accuracy and precision of bioanalytical data.[1] While a structural analog may be used when a SIL-IS is not available, it is generally considered a less ideal option.
Performance Comparison: Isotope-Labeled vs. Structural Analog Internal Standards
The choice of internal standard significantly impacts assay performance. The following tables summarize the key performance differences between SIL-ISs and structural analog internal standards.
Table 1: General Performance Comparison
| Feature | Stable Isotope-Labeled Internal Standard (SIL-IS) | Structural Analog Internal Standard |
| Chemical & Physical Properties | Nearly identical to the analyte. | Similar, but not identical to the analyte. |
| Chromatographic Behavior | Co-elutes with the analyte. | May have different retention times. |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression/enhancement. | Variable and often incomplete. |
| Recovery Compensation | Excellent, as it mimics the analyte's behavior during extraction. | May have different extraction recovery. |
| Cost & Availability | Generally more expensive and may require custom synthesis. | Often more readily available and less expensive. |
Table 2: Quantitative Performance Comparison
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Key Consideration |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | SIL-ISs more effectively correct for variability, leading to higher accuracy.[1] |
| Precision (%CV) | Typically <5% | Often >10% | The close tracking of the analyte by the SIL-IS results in superior precision. |
| Matrix Effect | Effectively compensated | Inconsistent compensation | The co-eluting nature of SIL-ISs ensures they experience the same matrix effects as the analyte.[1] |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | SIL-ISs provide a more reliable correction for losses during sample preparation.[1] |
Comparison within Stable Isotope-Labeled Internal Standards: ¹³C vs. ²H (Deuterium)
Not all stable isotope labels are created equal. The choice between carbon-13 (¹³C) and deuterium (²H) labeling can also impact assay performance.
Table 3: Comparison of ¹³C and ²H-Labeled Internal Standards
| Feature | ¹³C-Labeled Internal Standard | ²H (Deuterium)-Labeled Internal Standard | Key Consideration |
| Isotope Effect | Minimal, due to the small relative mass difference between ¹³C and ¹²C. | Can be significant, leading to potential chromatographic shifts and differences in fragmentation. | ¹³C-labeled standards are generally considered superior due to the negligible isotope effect. |
| Chromatographic Co-elution | Excellent co-elution with the analyte. | May exhibit a slight retention time shift from the analyte. | Perfect co-elution is crucial for accurate matrix effect compensation. |
| Chemical Stability | Highly stable label. | Potential for back-exchange of deuterium with hydrogen from the matrix or solvent. | Label stability is critical for maintaining the integrity of the internal standard. |
| Cost | Generally more expensive to synthesize. | Typically less expensive than ¹³C-labeled standards. | Cost should be weighed against the potential for improved data quality with ¹³C-ISs. |
Experimental Protocols for Internal Standard Validation
Thorough validation of the internal standard is a regulatory requirement and essential for ensuring robust and reliable bioanalytical data. The following are detailed protocols for key validation experiments.
Internal Standard Purity and Identity
Objective: To confirm the identity of the SIL-IS and ensure it is free from contamination by the unlabeled analyte.
Protocol:
-
Obtain the Certificate of Analysis (CoA) for the SIL-IS, which should include information on its chemical purity and isotopic enrichment.
-
Prepare a high-concentration solution of the SIL-IS in an appropriate solvent.
-
Analyze this solution using the validated LC-MS/MS method.
-
Monitor the mass transition of the unlabeled analyte.
-
Acceptance Criteria: The signal of the unlabeled analyte should be absent or below a pre-defined threshold (e.g., <0.1% of the SIL-IS response).[2]
Assessment of Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.
Protocol (Post-Extraction Spike Method): [1]
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte and SIL-IS into the reconstitution solvent.
-
Set B (Post-Extraction Spiked): Extract the blank matrix from each of the six lots. Spike the analyte and SIL-IS into the post-extraction supernatant of each lot.
-
-
Analyze both sets of samples.
-
Calculate the Matrix Factor (MF) for the analyte and the IS-normalized MF for each lot.
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different lots should not be greater than 15%.[2][3]
Evaluation of Recovery
Objective: To determine the extraction efficiency of the analyte and the SIL-IS from the biological matrix.
Protocol:
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations.
-
Prepare two sample sets:
-
Set 1 (Extracted Samples): Spike the analyte and SIL-IS into the biological matrix and perform the full extraction procedure.
-
Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and SIL-IS into the final extract.
-
-
Analyze both sets of samples.
-
Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.
-
Recovery (%) = (Mean Peak Area of Extracted Samples) / (Mean Peak Area of Post-Extraction Spiked Samples) * 100
-
-
Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible. The CV of the recovery across the QC levels should ideally be ≤15%.[2]
Stability Assessment
Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under various storage and handling conditions.
Protocols:
-
Freeze-Thaw Stability:
-
Prepare low and high concentration QC samples.
-
Subject the samples to a minimum of three freeze-thaw cycles (e.g., freeze at -20°C or -80°C for at least 12 hours, then thaw at room temperature).[4][5]
-
Analyze the samples and compare the concentrations to nominal values.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[2]
-
-
Short-Term (Bench-Top) Stability:
-
Prepare low and high concentration QC samples.
-
Leave the samples at room temperature for a duration that reflects the expected sample handling time.[2]
-
Analyze the samples and compare the concentrations to nominal values.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[2]
-
Visualizing Workflows and Logical Relationships
Clear visualization of experimental workflows and decision-making processes is crucial for understanding and implementing these guidelines.
Figure 1: Decision workflow for internal standard selection.
Figure 2: Experimental workflow for internal standard validation.
Conclusion
The selection and rigorous validation of an internal standard are paramount for the generation of high-quality, reliable bioanalytical data that can withstand regulatory scrutiny. Stable isotope-labeled internal standards, particularly those labeled with ¹³C, are demonstrably superior in their ability to compensate for analytical variability compared to structural analogs and deuterated standards. By adhering to the harmonized guidelines set forth by the FDA, EMA, and ICH, and by implementing the detailed experimental protocols outlined in this guide, researchers can ensure the integrity and accuracy of their bioanalytical methods, ultimately contributing to the successful development of new therapeutics.
References
Safety Operating Guide
Safe Disposal of N-Desmethyl Selegiline-d5: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized research chemicals like N-Desmethyl selegiline-d5 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
This compound is the deuterated form of N-Desmethyl selegiline, an active metabolite of the pharmaceutical compound selegiline.[1] Selegiline is an irreversible inhibitor of monoamine oxidase B (MAO-B) and is used in the treatment of Parkinson's disease and depression.[1][2] Due to its biological activity, both the parent compound and its metabolites require careful handling and disposal. The safety data sheet for selegiline hydrochloride indicates that it is acutely toxic if swallowed and poses a hazard to the aquatic environment.
Hazard Assessment and Safety Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, the SDS for the non-deuterated form or the parent compound, selegiline, should be reviewed as a baseline for understanding potential hazards.
Key Hazards:
-
Environmental Hazard: Selegiline is toxic to aquatic life.[5]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step-by-Step Disposal Protocol
The following protocol is based on general principles of hazardous chemical waste disposal in a laboratory setting.[6][7][8]
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Keep solid and liquid waste in separate, clearly labeled containers.
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect any solid this compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), in a dedicated, sealable, and chemically compatible container.
-
The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration.
-
Never dispose of liquid waste containing this compound down the drain.[8][9]
-
3. Decontamination of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.
-
For "acutely hazardous" chemicals, triple rinsing the container with a suitable solvent is a common practice.[10] The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[10] Given the acute toxicity of the parent compound, it is prudent to follow this procedure.
-
Rinse the container with a small amount of an appropriate solvent (e.g., methanol or ethanol).
-
Collect the solvent rinse into the designated liquid hazardous waste container.
-
Repeat the rinsing process two more times.
-
-
After triple rinsing, the container can often be disposed of as non-hazardous waste, but institutional guidelines should be followed. Deface the original label before disposal.
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Provide the disposal contractor with a complete and accurate description of the waste.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory hazardous waste regulations provide guidance on maximum accumulation quantities.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Storage | Do not store more than 55 gallons of hazardous waste at one time. | [10] |
| Maximum Acutely Hazardous Waste | Do not store more than one quart of acutely hazardous waste at one time. | [10] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate inclusion here. The disposal procedures themselves are the protocol.
Logical Relationship Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for definitive guidance.
References
- 1. Desmethylselegiline - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for N-Desmethyl Selegiline-d5
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of N-Desmethyl selegiline-d5, a deuterated analog of a selegiline metabolite. The information is targeted towards researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from the SDS of its non-deuterated counterpart, (S)-N-Desmethyl Selegiline Hydrochloride, and safety guidelines for piperidine, a related chemical structure.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is unavailable, the parent compound and its structural analogs, particularly those containing a piperidine moiety, are considered hazardous. Piperidine itself is toxic if it comes into contact with the skin or is inhaled, and it can cause severe skin burns and eye damage.[1][2][3] Therefore, stringent adherence to safety precautions is mandatory.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a splash hazard.[4][5] | To protect against potential splashes and airborne particles that could cause serious eye damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) conforming to EN 374 standards.[2][4] | To prevent skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns.[2][4] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are required. For handling larger quantities, a chemical-resistant apron is advised.[1][4] | To minimize skin exposure to the chemical.[4] |
| Respiratory Protection | In case of inadequate ventilation or the potential for aerosol generation, use a NIOSH/MSHA-approved respirator.[6] | To prevent inhalation of potentially toxic dust or vapors. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is crucial to ensure laboratory safety and maintain the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[7]
-
Label the container clearly with the chemical name, date of receipt, and any known hazards.[8]
-
Due to the hygroscopic nature of many deuterated compounds, consider storage in a desiccator or under an inert atmosphere to prevent moisture absorption.[9]
2. Experimental Preparation and Handling:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Use spark-proof tools and equipment, especially when handling flammable solvents.[6]
-
Avoid the formation of dust and aerosols.[7]
-
Ensure an eyewash station and safety shower are readily accessible in the work area.[6]
-
Do not eat, drink, or smoke in the laboratory where the chemical is handled.[1][3]
3. Experimental Workflow:
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. chemos.de [chemos.de]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
